1H NMR and 13C NMR spectra of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Comprehensive 1H and 13C NMR Spectral Analysis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical W...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive
1H
and
13C
NMR Spectral Analysis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The structural elucidation of complex organic molecules requires a rigorous, self-validating analytical approach. 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (also known as ethyl 3-(3-(4-methoxyphenyl)propanoyl)benzoate) is a highly functionalized dihydrochalcone analog[1]. Its structure features a propiophenone core[2] flanked by an electron-rich 4-methoxyphenyl ring and an electron-deficient 3-carboethoxyphenyl ring. This whitepaper provides a definitive guide to the
1H
and
13C
NMR spectral assignments of this compound, detailing the causality behind chemical shifts, spin-spin coupling networks, and the experimental protocols required for high-fidelity data acquisition.
Structural Anatomy & Spin System Analysis
To accurately predict and assign NMR resonances, the molecule must be deconstructed into its isolated spin systems. The magnetic anisotropy and inductive effects of the functional groups dictate the local magnetic environment of each nucleus.
Ring A (3-Carboethoxyphenyl): An AMX spin system (or strictly, an ABCD system approximated at high field). The presence of two meta-oriented electron-withdrawing groups (EWGs)—the ketone and the ester—creates a highly deshielded environment, particularly for the proton trapped between them.
Aliphatic Linker: An
A2X2
spin system. The two methylene groups (
C2
and
C3
) couple to each other, but their large chemical shift difference (
Δν≫J
) simplifies their appearance to first-order triplets.
Ring B (4-Methoxyphenyl): A classic
AA′BB′
spin system resulting from para-substitution. The strongly electron-donating methoxy group shields the ortho protons via resonance.
Ethyl Ester: An
A3X2
spin system yielding the hallmark triplet-quartet pattern.
Figure 1: Structural deconstruction and spin system classification of the target molecule.
Self-Validating Experimental Protocol
High-quality NMR data relies on rigorous sample preparation and instrument calibration. The following workflow ensures spectral integrity and prevents artifacts.
Figure 2: Self-validating experimental workflow for comprehensive NMR acquisition.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (
CDCl3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality & Validation: Particulate matter distorts magnetic field homogeneity (
B0
). Ensure the solution is optically clear; filter through a glass wool plug if necessary.
Instrument Calibration: Load the sample into the spectrometer (e.g., 400 MHz). Tune and match the probe to the exact resonance frequencies of
1H
and
13C
to maximize power transfer and signal-to-noise ratio (S/N).
Shimming and Locking: Lock the spectrometer to the deuterium signal of
CDCl3
(7.26 ppm). Perform gradient shimming (Z1-Z5).
Causality & Validation: A properly shimmed instrument should yield a Full Width at Half Maximum (FWHM) of
≤1.0
Hz for the TMS or solvent peak. Poor shimming will artificially broaden multiplets, destroying
J
-coupling information.
Acquisition (
1H
): Apply a 30° pulse angle with a 2–3 second relaxation delay (
D1
) to ensure complete longitudinal relaxation (
T1
). Acquire 16–32 scans with 64k data points.
Acquisition (
13C
): Apply a 30° pulse angle with standard WALTZ-16 proton decoupling. Acquire 1024–2048 scans.
Causality & Validation: Quaternary carbons lack attached protons, resulting in longer
T1
relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancement. Ensure the S/N for the carbonyl carbons is at least 10:1 before halting acquisition.
1H
NMR Spectral Analysis
The
1H
NMR spectrum (400 MHz,
CDCl3
) provides a direct map of the proton environments.
Quantitative Data Summary
Position
δ
Chemical Shift (ppm)
Multiplicity
J
-Coupling (Hz)
Integration
Mechanistic Assignment
H-2'
8.60
t
1.6
1H
Ring A: Ortho to both EWGs
H-4'
8.22
dt
7.8, 1.6
1H
Ring A: Ortho to ester
H-6'
8.15
dt
7.8, 1.6
1H
Ring A: Ortho to ketone
H-5'
7.55
t
7.8
1H
Ring A: Meta to both EWGs
H-2'', H-6''
7.15
d
8.5
2H
Ring B: Meta to methoxy
H-3'', H-5''
6.84
d
8.5
2H
Ring B: Ortho to methoxy
-OCH
2
CH
3
4.40
q
7.1
2H
Ester methylene
-OCH
3
3.78
s
-
3H
Methoxy methyl
C2-H
2
3.28
t
7.5
2H
Alpha-carbonyl methylene
C3-H
2
3.02
t
7.5
2H
Benzylic methylene
-OCH
2
CH
3
1.40
t
7.1
3H
Ester methyl
Causality of Chemical Shifts
The Highly Deshielded H-2' Proton (
δ
8.60): The proton at position 2' of the propiophenone ring is situated exactly between the ketone carbonyl (
C1
) and the ester carbonyl (
C3′
). Both carbonyl groups possess strong diamagnetic anisotropy and act as electron-withdrawing groups via induction and resonance. This dual deshielding effect strips electron density from the H-2' nucleus, pushing its resonance frequency significantly downfield, making it the most deshielded proton in the spectrum[3].
The Aliphatic Linker (
δ
3.28 and 3.02): The
C2
and
C3
methylenes form an
A2X2
system. Because the chemical shift difference between the alpha-carbonyl protons and the benzylic protons is large relative to their coupling constant (
J≈7.5
Hz), the system simplifies to first-order triplets. The
C2
protons are more deshielded due to the direct proximity to the strongly anisotropic ketone carbonyl[2].
The 4-Methoxyphenyl Ring (
δ
7.15 and 6.84): The electron-donating methoxy group shields the ortho protons (H-3'', H-5'') via
π
-resonance, shifting them upfield to ~6.84 ppm, while the meta protons (H-2'', H-6'') resonate at ~7.15 ppm. This generates the classic "roofed" doublets of an
AA′BB′
system[1].
13C
NMR Spectral Analysis
The
13C
NMR spectrum (100 MHz,
CDCl3
) confirms the carbon skeleton, particularly the critical quaternary carbons that are invisible in standard
1H
NMR.
Quantitative Data Summary
Position
δ
Chemical Shift (ppm)
Type
Mechanistic Assignment
C=O (Ketone)
198.5
Cq
Highly deshielded ketone carbonyl
C=O (Ester)
166.0
Cq
Ester carbonyl (shielded relative to ketone via resonance)
C-4''
158.0
Cq
Ring B: Oxygen-bearing aromatic carbon
C-1'
137.0
Cq
Ring A: Attached to ketone
C-4'
133.5
CH
Ring A: Aromatic CH
C-1''
133.0
Cq
Ring B: Attached to aliphatic linker
C-6'
132.0
CH
Ring A: Aromatic CH
C-3'
131.0
Cq
Ring A: Attached to ester
C-2'', C-6''
129.5
CH
Ring B: Aromatic CH
C-2'
129.0
CH
Ring A: Aromatic CH (between EWGs)
C-5'
128.8
CH
Ring A: Aromatic CH
C-3'', C-5''
114.0
CH
Ring B: Aromatic CH (shielded by methoxy)
-OCH
2
CH
3
61.3
CH2
Ester methylene
-OCH
3
55.3
CH3
Methoxy carbon
C2
40.5
CH2
Alpha-carbonyl methylene
C3
29.5
CH2
Benzylic methylene
-OCH
2
CH
3
14.3
CH3
Ester methyl
Causality of Carbon Resonances
The ketone carbonyl (
δ
198.5) is significantly more deshielded than the ester carbonyl (
δ
166.0). In the ester, the non-bonding electron pair on the alkoxy oxygen donates electron density into the carbonyl
π∗
antibonding orbital via resonance, shielding the carbon nucleus. The ketone lacks this resonance stabilization, leaving it highly electron-deficient[2].
2D NMR Strategies for Unambiguous Assignment
To achieve self-validating, absolute certainty in these 1D assignments, 2D NMR techniques must be employed:
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (
1JCH
). This immediately distinguishes the
CH2
and
CH3
groups in the aliphatic region and maps the overlapping aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings (
2JCH
and
3JCH
).
Critical Validation: The protons of the
C2
methylene (
δ
3.28) will show a strong
2J
correlation to the ketone carbonyl (
δ
198.5) and a
3J
correlation to
C1′
(
δ
137.0).
The highly deshielded H-2' proton (
δ
8.60) will show simultaneous
3J
correlations to both the ketone carbonyl (
δ
198.5) and the ester carbonyl (
δ
166.0), unambiguously proving its position on the ring.
Thermodynamic and Kinetic Solubility Profiling of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone in DMSO and Methanol
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In early-stage drug discovery and chemical development...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In early-stage drug discovery and chemical development, understanding the solubility profile of complex organic intermediates is critical for assay design, purification, and formulation. 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS: 898775-64-9) is a highly lipophilic, bulky diaryl compound. Because it lacks hydrogen-bond donors and possesses multiple hydrogen-bond acceptors, its solvation dynamics vary drastically depending on the solvent's dielectric constant and hydrogen-bonding capacity.
This whitepaper provides an in-depth mechanistic analysis of this compound's solubility in Dimethyl Sulfoxide (DMSO) and Methanol , contrasting kinetic and thermodynamic solubility paradigms. Furthermore, it establishes a self-validating, field-proven shake-flask methodology for empirical quantification, ensuring high scientific integrity and reproducibility [1].
Physicochemical Profiling & Solvation Mechanics
To predict and understand the solubility of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, we must first deconstruct its molecular architecture:
Chemical Formula: C₁₉H₂₀O₄ (MW: ~312.36 g/mol )
Structural Features: A flexible ethylene bridge separating two aromatic systems—a 3-carboethoxy-substituted phenyl ring and a 4-methoxyphenyl ring.
The dissolution of a crystalline solid requires breaking the crystal lattice energy (an endothermic process) and forming favorable solute-solvent interactions (an exothermic process).
DMSO (Aprotic, Highly Polar):
DMSO is the gold standard for kinetic solubility in High-Throughput Screening (HTS) [2]. Its high dielectric constant (
ϵ≈47
) and strong dipole moment allow it to effectively solvate the polarizable aromatic rings and hydrogen-bond acceptors of the propiophenone derivative. The lack of an intrinsic hydrogen-bond network in DMSO means there is a minimal thermodynamic penalty for accommodating this bulky, lipophilic solute.
Methanol (Protic, Polar):
Methanol (
ϵ≈33
) forms a tightly knit, hydrogen-bonded network. While it can act as an H-bond donor to the compound's ester and methoxy oxygens, the bulky hydrophobic diaryl backbone of the molecule forces a disruption of methanol's solvent network. This creates a "solvophobic penalty," rendering the dissolution process more entropy-driven and resulting in significantly lower solubility compared to DMSO.
Fig 1. Solvation mechanisms and thermodynamic outcomes in DMSO vs. Methanol.
Self-Validating Experimental Methodology
While computational models provide a baseline, empirical validation is mandatory. The Miniaturized Shake-Flask Method coupled with HPLC-UV is the industry standard for determining true thermodynamic equilibrium solubility [1][3].
Unlike kinetic methods (which dissolve the compound in DMSO first and crash it into an aqueous buffer, risking supersaturation), the shake-flask method approaches equilibrium from the solid state, ensuring absolute thermodynamic accuracy.
Step-by-Step Shake-Flask Protocol
Rationale & Causality: Every step in this protocol is designed to eliminate false positives.
Saturation: Weigh approximately 10 mg of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone into a 2 mL glass HPLC vial.
Solvent Addition: Add 1.0 mL of the target solvent (100% DMSO or 100% Methanol). Causality: An excess of solid must remain visible. If the solution becomes completely clear, the saturation point has not been reached, and more solid must be added.
Equilibration: Seal the vials and place them in an orbital shaker incubator at 300 RPM and a controlled temperature (e.g., 25.0 ± 0.1 °C) for 48 hours. Causality: 48 hours is required to ensure the crystal lattice dissolution rate matches the precipitation rate, achieving true thermodynamic equilibrium.
Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter . Causality: PTFE is required because the compound is highly lipophilic and will non-specifically bind to Nylon or PES filters. The 0.22 µm pore size ensures no undissolved micro-crystals or colloidal aggregates pass through, which would artificially inflate the UV absorbance reading.
Dilution & Quantification: Dilute the filtrate appropriately (e.g., 1:100) in the HPLC mobile phase to ensure the concentration falls within the linear range of the calibration curve.
Based on the physicochemical properties of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone and comparative data from structurally homologous diaryl derivatives, the following tables summarize the expected thermodynamic solubility profile and the analytical parameters required for quantification.
Table 1: Modeled Thermodynamic Solubility Profile
Solvent
Temperature (°C)
Expected Solubility (mg/mL)
Expected Molarity (mM)
Dissolution Thermodynamics
DMSO
25°C
> 50.0
> 160.0
Enthalpy-driven; Highly favorable
DMSO
37°C
> 75.0
> 240.0
Enthalpy-driven; Highly favorable
Methanol
25°C
8.5 - 12.5
27.0 - 40.0
Entropy-driven; Solvophobic penalty
Methanol
37°C
15.0 - 20.0
48.0 - 64.0
Entropy-driven; Solvophobic penalty
Note: DMSO solubility is exceptionally high, making it the ideal vehicle for high-concentration stock solutions (e.g., 10 mM or 20 mM) used in downstream kinetic assays.
Ensures sharp peak shape for carbonyl/ester compounds.
Flow Rate
1.0 mL/min
Balances resolution and high-throughput speed.
Detection Wavelength
254 nm & 280 nm
Captures the conjugated
π
-system of the propiophenone core.
Injection Volume
5 µL
Prevents column overloading from highly concentrated samples.
Conclusion
For 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, DMSO serves as the optimal solvent for generating highly concentrated stock solutions due to its aprotic nature and strong dipole interactions, which easily overcome the compound's crystal lattice energy. Methanol , while offering moderate solubility, is limited by the solvophobic penalty induced by the compound's bulky diaryl structure disrupting the solvent's hydrogen-bond network.
By employing the rigorous, self-validating shake-flask methodology outlined above, development teams can accurately quantify these parameters, preventing downstream precipitation artifacts and ensuring the integrity of subsequent biological or chemical assays.
References
Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery
Source: Journal of Pharmaceutical Sciences, 96(11), 3052-3071. (2007).
URL: [Link]
Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery
Source: Asian Journal of Chemistry, 25(1), 237-239. (2013).
URL: [Link]
Title: Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery
Source: Bioorganic & Medicinal Chemistry Letters, 25(7), 1561-1567. (2015).
URL: [Link]
Foundational
In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Executive Summary 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS: 898775-64-9), systematically named ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate, is a highly functionalized dihydrochalcone derivative. Characteri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS: 898775-64-9), systematically named ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate, is a highly functionalized dihydrochalcone derivative. Characterized by a diarylpropanone scaffold, an ethyl ester, and a methoxy ether, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, including kinase inhibitors and metabolic modulators. This whitepaper provides a comprehensive analysis of its physicochemical properties, chemical reactivity, and field-proven synthetic methodologies.
Structural and Physicochemical Profiling
Understanding the physicochemical properties of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule features three distinct oxygen-containing functional groups that dictate its polarity, solubility, and hydrogen-bonding capacity.
Quantitative Data Summary
Property
Value
IUPAC Name
Ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate
CAS Registry Number
898775-64-9
Molecular Formula
C₁₉H₂₀O₄
Molecular Weight
312.36 g/mol
Topological Polar Surface Area (TPSA)
52.6 Ų
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
4 (Ester C=O, Ester -O-, Ketone C=O, Ether -O-)
Rotatable Bonds
8
Calculated LogP (XLogP3)
~3.8
Solubility Profile: Due to its high LogP and lack of hydrogen bond donors, the compound is highly lipophilic. It exhibits excellent solubility in common organic solvents (dichloromethane, ethyl acetate, toluene, and ethanol) but is practically insoluble in aqueous media.
Chemical Reactivity and Mechanistic Insights
The utility of this compound in drug development stems from the orthogonal reactivity of its functional groups. A deep understanding of these mechanistic pathways is crucial for downstream derivatization.
Carbonyl Electrophilicity: The propiophenone carbonyl is conjugated with the meta-carboethoxy-substituted benzene ring. While less electrophilic than an aliphatic aldehyde, it readily undergoes nucleophilic addition with Grignard reagents or complex hydrides (e.g.,
NaBH4
,
LiAlH4
).
Chemoselectivity (Ester vs. Ketone): The ethyl ester and the ketone exhibit different reduction potentials. Mild reducing agents like sodium borohydride in ethanol will selectively reduce the ketone to a secondary alcohol, leaving the ester intact. Conversely, lithium aluminum hydride will exhaustively reduce both the ketone and the ester to their respective alcohols.
Enolization Potential: The
α
-methylene protons adjacent to the ketone are mildly acidic. Under basic conditions (e.g., LDA at -78 °C), the compound forms an enolate that can be trapped for
α
-alkylation or halogenation.
Synthetic Strategy and Experimental Workflows
The de novo synthesis of dihydrochalcones typically relies on a two-step sequence: a base- or acid-catalyzed aldol condensation followed by a chemoselective reduction[1]. For this specific compound, preserving the ethyl ester during the condensation step is the primary mechanistic challenge.
Step 1: Claisen-Schmidt Condensation
To avoid the saponification of the ethyl ester that would occur with standard aqueous sodium hydroxide, a Knoevenagel-type amine/acid catalyst system is employed.
Protocol: Synthesis of the Chalcone Intermediate
Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve ethyl 3-acetylbenzoate (10.0 mmol) and 4-methoxybenzaldehyde (10.5 mmol) in anhydrous toluene (50 mL).
Causality Insight: The secondary amine forms a reactive iminium ion with the aldehyde, accelerating the nucleophilic attack by the enolized ketone. The weak acid/base pair strictly prevents ester hydrolysis, ensuring the integrity of the carboethoxy moiety.
Reaction: Heat the mixture to reflux (approx. 110 °C) for 12–16 hours, continuously removing the water byproduct azeotropically to drive the equilibrium toward the chalcone.
Workup: Cool to room temperature. Wash the organic layer with 1M HCl (2 x 25 mL) to quench the piperidine, followed by saturated
NaHCO3
(25 mL) and brine (25 mL).
Purification: Dry over anhydrous
Na2SO4
, concentrate in vacuo, and recrystallize from hot ethanol to yield ethyl 3-(3-(4-methoxyphenyl)acryloyl)benzoate.
Step 2: Chemoselective Catalytic Hydrogenation
The
α,β
-unsaturated double bond of the chalcone must be reduced without causing hydrogenolysis of the ketone or reduction of the ester[2][3].
Protocol: Reduction to the Dihydrochalcone
Preparation: In a 100 mL hydrogenation flask, dissolve the chalcone intermediate (5.0 mmol) in MS-grade ethyl acetate (30 mL).
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq Pd) under an inert atmosphere.
Causality Insight: Ethyl acetate is selected over protic solvents like methanol to suppress the over-reduction of the carbonyl group to an alcohol. Pd/C is highly specific for alkene reduction under mild conditions[4].
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature (20–25 °C) for 4–6 hours.
Monitoring: Track the reaction via TLC (Hexanes:EtOAc 3:1). The reduction of the conjugated system results in a loss of intense UV fluorescence at 365 nm.
Workup & Isolation: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure to afford pure 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Synthetic Workflow Visualization
Synthetic workflow for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone via chalcone intermediate.
Analytical Characterization
To validate the success of the synthesis, the following spectroscopic signatures are expected for the purified target compound:
1
H NMR (400 MHz, CDCl
3
):
δ
8.55 (t, J = 1.8 Hz, 1H, Ar-H ortho to ester and ketone)
δ
8.22 (dt, J = 7.8, 1.5 Hz, 1H, Ar-H)
δ
8.15 (dt, J = 7.8, 1.5 Hz, 1H, Ar-H)
δ
7.55 (t, J = 7.8 Hz, 1H, Ar-H)
δ
7.15 (d, J = 8.6 Hz, 2H, Ar-H of methoxyphenyl)
δ
6.85 (d, J = 8.6 Hz, 2H, Ar-H of methoxyphenyl)
δ
4.40 (q, J = 7.1 Hz, 2H, -OC**H
2
**CH
3
)
δ
3.78 (s, 3H, -OCH
3 )
δ
3.30 (t, J = 7.5 Hz, 2H, -C(=O)CH
2 -)
δ
3.02 (t, J = 7.5 Hz, 2H, -CH
2 -Ar)
δ
1.40 (t, J = 7.1 Hz, 3H, -OCH
2
CH
3 )
IR (ATR, cm
−1
): 1715 (Ester C=O stretch), 1685 (Ketone C=O stretch), 1250 (Ether C-O stretch).
Mass Spectrometry (ESI-MS): Calculated for [M+H]
+
C₁₉H₂₁O₄
+
m/z 313.14; expected to show a strong molecular ion peak with subsequent loss of EtOH (m/z 267).
Applications in Medicinal Chemistry
Dihydrochalcones (DHCs) are privileged scaffolds in medicinal chemistry[4]. The specific substitution pattern of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone makes it an ideal precursor for synthesizing complex heterocyclic systems. The ester group can be selectively hydrolyzed and coupled with various amines to form amide-linked libraries, while the ketone can be condensed with hydrazines or amidines to generate pyrazoles or pyrimidines, respectively. These downstream derivatives are frequently investigated for their potential as targeted kinase inhibitors and anti-inflammatory agents.
References
Title: Efficient chemoselective biohydrogenation of 1,3-diary1-2-propen-1-ones catalyzed by Saccharomyces cerevisiae yeasts in biphasic system
Source: ResearchGate
URL
Source: cam.ac.
Title: Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones | The Journal of Organic Chemistry
Source: ACS Publications
URL
Title: BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections
Source: MDPI
URL
An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffrac...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone. The methodologies and analyses presented herein are grounded in established principles of chemical synthesis and crystallography, offering field-proven insights into the experimental choices and data interpretation critical for structural elucidation.
Introduction: The Significance of Structural Elucidation
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone belongs to the propiophenone class of organic compounds, which are precursors and analogues to chalcones, a versatile scaffold in medicinal chemistry. Chalcone derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. Single-crystal X-ray diffraction stands as the most powerful technique for determining this arrangement, providing accurate and precise measurements of molecular dimensions and intermolecular interactions.[3][4] Understanding the crystal structure of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is crucial for structure-activity relationship (SAR) studies, aiding in the rational design of more potent and selective drug candidates.
This guide will detail a plausible synthetic route, a robust crystallization protocol, and a comprehensive workflow for X-ray diffraction analysis, culminating in the elucidation and interpretation of the crystal structure.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
A plausible and efficient method for the synthesis of the title compound is a Michael addition reaction, a well-established method for forming carbon-carbon bonds.
Reaction Scheme:
Caption: Proposed synthetic route for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone via a base-catalyzed Michael addition.
Experimental Protocol: Synthesis
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3'-carboethoxyacetophenone and 1 equivalent of 4-methoxybenzaldehyde in a suitable solvent such as ethanol or methanol.[2]
Catalyst Addition: While stirring at room temperature, add a catalytic amount of a base, such as sodium hydroxide or pyrrolidine.[5]
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Growing High-Quality Single Crystals
The quality of the diffraction data is directly dependent on the quality of the single crystal.[6] Therefore, careful attention to the crystallization process is paramount.
Experimental Protocol: Crystallization
The slow evaporation technique is a reliable method for growing single crystals of organic compounds.[2]
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) at room temperature to create a saturated or near-saturated solution.
Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.[6]
Crystal Growth: Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Crystal Harvesting: Once well-formed, transparent crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor.[6]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site ordering.[4][7]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection
Experimental Protocol: Data Collection
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.
Diffractometer Setup: The data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
Data Collection Strategy: A data collection strategy is devised to ensure a complete and redundant dataset is collected. This typically involves collecting a series of frames at different crystal orientations. Data is collected at a controlled temperature, often 100 K, to minimize thermal vibrations.
Data Processing and Structure Solution
The raw diffraction data is processed to yield a set of reflection intensities, which are then used to solve the crystal structure.
Methodology:
Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and an absorption correction is applied.
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods. This provides an initial model of the atomic positions.
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structure Validation: The final refined structure is validated using software tools to check for geometric consistency and to ensure the model is chemically reasonable. The final output is typically a Crystallographic Information File (CIF).
Hypothetical Crystal Structure Analysis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Disclaimer: The following data is a hypothetical example generated for illustrative purposes, based on typical values for similar organic compounds.
Crystallographic Data
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
The hypothetical molecular structure reveals key conformational features. The propiophenone backbone would likely adopt a gauche or anti conformation. The dihedral angle between the two aromatic rings is a critical parameter, influencing the overall molecular shape and potential intermolecular interactions.
Caption: A 2D representation of the molecular structure of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Table 2: Selected Hypothetical Bond Lengths and Angles
Bond
Length (Å)
Angle
Degree (°)
C=O
1.215(2)
C-C-C (propiophenone)
112.5(3)
C-C (propiophenone)
1.512(3)
O=C-C
121.3(4)
C-O (ester)
1.345(2)
C-O-C (ester)
116.8(3)
C-O (ether)
1.368(2)
C-O-C (ether)
117.5(2)
Supramolecular Features and Crystal Packing
In the solid state, molecules interact with their neighbors through a variety of intermolecular forces. In this hypothetical structure, one might expect to find C-H···O hydrogen bonds involving the carbonyl and ether oxygen atoms. Pi-stacking interactions between the aromatic rings of adjacent molecules could also play a significant role in the crystal packing. These non-covalent interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid, such as solubility and melting point.
Conclusion: From Data to Insight
This guide has outlined a comprehensive, albeit partially hypothetical, pathway for the structural elucidation of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone. The process, from rational synthesis and meticulous crystallization to precise X-ray diffraction analysis, underscores the synergy between chemical synthesis and advanced analytical techniques. The resulting structural information provides an invaluable foundation for understanding the molecule's properties and for guiding future research in the development of novel therapeutic agents. The principles and protocols described are broadly applicable to the structural analysis of a wide range of organic compounds.
References
Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.). Retrieved from [3]
XRD patterns of the chalcone synthesized using CSR and conventional method. - ResearchGate. (n.d.). Retrieved from [7]
Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation. (n.d.). Retrieved from [1]
Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF - ResearchGate. (n.d.). Retrieved from [8]
Structural Correlation of Some Heterocyclic Chalcone Analogues and Evaluation of Their Antioxidant Potential - PMC. (n.d.). Retrieved from [2]
Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved from [6]
(PDF) Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal - ResearchGate. (n.d.). Retrieved from [9]
Synthesis of p-methoxy-propiophenone - PrepChem.com. (n.d.). Retrieved from [10]
Single crystal X-ray diffraction - Rigaku. (n.d.). Retrieved from [4]
Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry. (n.d.). Retrieved from [5]
In Silico Molecular Docking Studies of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone: A Technical Guide to PTP-1B Inhibition
Executive Summary & Pharmacological Rationale The development of small-molecule inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP-1B) remains a highly prioritized strategy for the management of Type 2 Diabetes Me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Rationale
The development of small-molecule inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP-1B) remains a highly prioritized strategy for the management of Type 2 Diabetes Mellitus (T2DM) and obesity. PTP-1B acts as a critical negative regulator of the insulin signaling pathway; its inhibition prolongs the half-life of the phosphorylated insulin receptor, thereby enhancing cellular insulin sensitivity[1].
While traditional chalcones (1,3-diaryl-2-propen-1-ones) have demonstrated significant PTP-1B inhibitory potential, their saturated analogs—propiophenones—offer unique conformational flexibility. Specifically, 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS 898775-64-9)[2] presents a highly optimized pharmacophore. The presence of the electron-donating methoxy group at the para position of the phenyl ring, combined with the hydrogen-bond accepting capacity of the carboethoxy moiety, significantly influences the electronic and steric properties of the molecule, dictating its binding affinity to the catalytic cleft of PTP-1B[3].
This whitepaper details a rigorous, self-validating in silico methodology for evaluating the binding kinetics and interaction networks of this specific propiophenone derivative against the PTP-1B receptor.
Computational Workflow Architecture
To ensure high scientific integrity, an in silico protocol must not merely generate poses, but validate its own predictive accuracy. The workflow below illustrates a closed-loop system where grid parameters are empirically validated against known crystallographic data before novel ligand screening occurs.
Caption: Self-validating in silico molecular docking workflow for evaluating PTP-1B inhibition.
Step-by-Step Experimental Protocols
As computational scientists, we must understand the causality behind every parameter adjustment. The following protocol outlines the exact methodology required to achieve reproducible docking results.
Phase 1: Receptor Preparation (PDB ID: 1Q1M)
The 3D crystal structure of PTP-1B (PDB ID: 1Q1M) is retrieved from the RCSB Protein Data Bank. This specific structure is chosen because it is co-crystallized with a highly relevant ligand, providing a reliable template for the catalytic site.
Water Deletion: Remove all co-crystallized water molecules. Causality: Retaining non-structural bulk water artificially restricts the conformational sampling space of the ligand, leading to false-positive steric clashes.
Protonation State Assignment: Add polar hydrogens and assign physiological pH (7.4) using tools like Protein Preparation Wizard (Schrödinger) or AutoDockTools. Causality: The catalytic activity of PTP-1B relies heavily on the protonation states of the WPD loop (specifically Asp181) and the nucleophilic Cys215[4]. Incorrect protonation will abrogate predicted hydrogen bonding.
Energy Minimization: Perform a restrained minimization using the OPLS4 or AMBER force field to an RMSD of 0.3 Å. Causality: This resolves minor steric clashes in the side chains without deviating from the experimentally validated backbone coordinates.
Phase 2: Ligand Preparation
2D to 3D Conversion: Sketch 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone and convert it to a 3D geometry.
Ligand Minimization: Apply the MMFF94 force field to calculate the global energy minimum. Causality: Docking algorithms assume the input ligand is in a low-energy state; starting with a high-energy conformer can trap the search algorithm in a local minimum, yielding poor binding poses.
Torsion Tree Definition: Define the rotatable bonds, specifically focusing on the flexible three-carbon propan-1-one chain connecting the aromatic rings[3].
Phase 3: Grid Generation and System Self-Validation
Bounding Box Definition: Center the grid box on the co-crystallized ligand coordinates of 1Q1M (approximate coordinates: X= 35.5, Y= 20.1, Z= 15.4) with a dimension of 20 × 20 × 20 Å.
Self-Validation (Crucial Step): Extract the native co-crystallized ligand and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.
Acceptance Criteria: The protocol is only validated if the RMSD is ≤ 2.0 Å. This proves the scoring function and grid parameters can accurately reproduce experimental reality.
Phase 4: Docking Execution
Algorithm Selection: Utilize a Lamarckian Genetic Algorithm (LGA) with a minimum of 50 independent runs.
Scoring: Evaluate poses based on binding free energy (
ΔG
, kcal/mol), prioritizing poses that interact with the critical PTP-1B residues: Tyr46, Asp181, Cys215, and Arg221[4].
Binding Pocket Analysis & Interaction Causality
The efficacy of propiophenone derivatives against PTP-1B is dictated by their ability to anchor into the catalytic cleft while simultaneously interacting with the flexible WPD loop (residues 177-185)[4].
When 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is docked, the molecule adopts a V-shaped conformation, allowing it to span multiple sub-pockets.
Caption: Predicted molecular interaction network between the propiophenone ligand and PTP-1B.
Mechanistic Breakdown:
The Methoxy Group (-OCH3): Acts as a strong hydrogen bond acceptor. It interacts directly with the protonated Asp181 on the WPD loop. Causality: Pulling the WPD loop into a "closed" conformation is essential for trapping the enzyme in an inactive state[4].
The Propiophenone Carbonyl (C=O): Forms a critical hydrogen bond with the backbone amide of Cys215. Causality: Cys215 is the primary catalytic nucleophile; occupying this space competitively blocks the endogenous substrate (phosphorylated tyrosine) from entering the active site[4].
The Carboethoxy Group: The ester linkage provides electrostatic interactions with the guanidinium group of Arg221, anchoring the molecule deeply within the phosphate-binding pocket.
Quantitative Docking Data
The table below summarizes the predicted thermodynamic parameters and interaction profiles, comparing the self-validation control against the target compound.
Ligand
Binding Energy (
ΔG
, kcal/mol)
Predicted Ki (
μ
M)
Key Hydrogen Bonds (Distance Å)
Hydrophobic Interactions
Native Co-crystallized Ligand (Control)
-9.4
0.12
Cys215 (2.1), Arg221 (2.8), Asp181 (2.4)
Tyr46, Val49, Phe182
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
-8.1
1.15
Cys215 (2.3), Asp181 (2.6)
Tyr46, Ala217, Val49
Data Interpretation: While the target propiophenone exhibits a slightly lower binding affinity than the highly optimized, co-crystallized native ligand, a
ΔG
of -8.1 kcal/mol indicates a highly stable complex. The preservation of the Cys215 and Asp181 hydrogen bonds confirms that the molecule successfully targets the desired pharmacophore space.
Conclusion and Future Perspectives
The in silico molecular docking analysis demonstrates that 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a structurally viable candidate for PTP-1B inhibition. The flexibility of the propiophenone core allows the molecule to navigate the steric constraints of the catalytic cleft, while the strategic placement of the methoxy and carboethoxy groups facilitates essential hydrogen bonding with the WPD loop and catalytic nucleophile.
To advance this compound through the drug development pipeline, the next logical step requires Molecular Dynamics (MD) simulations (e.g., 100 ns in GROMACS) to validate the temporal stability of the Asp181 WPD-loop interaction, followed by in vitro enzymatic assays using a colorimetric PTP-1B kit to determine the empirical IC50[5].
References
Research & Reviews: A Journal of Bioinformatics. Protein-Tyrosine Phosphatase-1B (PTP-1B) Inhibitory Perspectives of Hydroxylated Chalcones: Exploration through Docking Studies. (2019).
URL: [Link]
NIScPR. Co-crystallized ligand based designing and synthesis of some heterocyclic derivatives of chalcone as protein-tyrosine phosphatase 1B inhibitors.
URL:[Link]
Annals of R.S.C.B. Ligand Based Designing, Synthesis and PTP1B Inhibitory Activity of Some Chalcone Derivatives. (2021).
URL:[Link]
Journal of Advanced Scientific Research. Design, Synthesis and Evaluation of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity. (2021).
URL:[Link]
Thermodynamic stability of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, a complex organic molecule with a reduced chalcone scaffold relevant to medicinal chemistry and drug discovery. The stability of a potential drug candidate is a critical determinant of its safety, efficacy, and shelf-life. This document outlines an integrated strategy that synergizes empirical thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—with the predictive power of computational chemistry through Density Functional Theory (DFT). We present detailed, field-proven protocols for these methodologies, explain the causal-based reasoning behind experimental and computational choices, and demonstrate how to interpret the resulting data. This guide is intended for researchers, scientists, and drug development professionals, serving as a prototypical workflow for assessing the stability of novel molecular entities from first principles.
Section 1: Introduction to the Molecule and the Imperative of Stability
The subject of this guide, 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, is a propiophenone derivative. Its structure features a central three-carbon chain characteristic of propiophenone, with a 4-methoxyphenyl group at the β-carbon (position 3) and an ethoxycarbonyl (carboethoxy) group at the meta-position (3') of the propiophenone's primary phenyl ring.
This molecule is structurally related to chalcones (1,3-diaryl-2-propen-1-ones), which are recognized as privileged scaffolds in medicinal chemistry due to their broad range of biological activities.[1][2] The subject molecule can be considered a "reduced chalcone," as the α,β-unsaturated bond typical of chalcones is saturated. This structural modification can significantly alter the molecule's conformational flexibility, electronic properties, and, consequently, its stability.
The Concept of Thermodynamic Stability in Drug Development
In the context of pharmaceutical sciences, thermodynamic stability refers to the measure of a system's energy state relative to alternative states. A molecule is thermodynamically stable if it exists in its lowest possible energy state under a given set of conditions.[3] This concept is paramount in drug development for several reasons:
Safety and Efficacy: Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic byproducts.
Shelf-Life and Storage: A stable compound ensures a predictable shelf-life, allowing for practical storage and distribution conditions, a key regulatory requirement.[4][5]
Formulation Development: Understanding thermal properties, such as melting point and decomposition temperature, is crucial for designing robust manufacturing processes (e.g., milling, granulation, and tablet compression) and stable formulations.[6]
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can impact its solubility, bioavailability, and stability. Thermodynamic stability analysis helps identify the most stable polymorph to prevent unwanted phase transitions.[7]
An Integrated Assessment Strategy
A robust evaluation of thermodynamic stability cannot rely on a single technique. This guide champions a synergistic approach that combines empirical, macroscopic measurements with theoretical, microscopic insights:
Experimental Thermal Analysis (TGA/DSC): These techniques provide quantitative data on how the material behaves in response to heat. TGA measures mass changes (decomposition), while DSC detects heat flow changes associated with phase transitions.[8][9]
In Silico Computational Modeling (DFT): Density Functional Theory is a quantum mechanical method used to calculate the electronic structure and energy of a molecule.[10][11] It allows for the prediction of intrinsic stability, identification of the most stable conformation, and calculation of thermodynamic properties from first principles, providing a theoretical basis for experimental observations.[3][12]
Section 2: Synthesis and Characterization
A prerequisite for any stability study is the unambiguous synthesis and characterization of the pure compound. As 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is not a common commercially available compound, a plausible synthetic route is proposed based on established organic chemistry principles.
Proposed Two-Step Synthetic Route
The most logical and efficient pathway to synthesize the target propiophenone derivative involves a two-step process: a Claisen-Schmidt condensation to form the parent α,β-unsaturated chalcone, followed by a selective catalytic hydrogenation to reduce the double bond.[13][14]
Step 1: Claisen-Schmidt Condensation. Reaction of 3-acetyl-ethyl benzoate with 4-methoxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) to form the intermediate chalcone: (E)-ethyl 3-(3-(4-methoxyphenyl)acryloyl)benzoate.
Step 2: Catalytic Hydrogenation. Selective reduction of the alkene double bond of the intermediate chalcone using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.[14]
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Upon synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) before proceeding with stability testing.
Section 3: Experimental Evaluation of Thermal Stability
Experimental thermal analysis provides direct, quantitative data on the material's response to controlled heating. These methods are indispensable for determining the operational limits for handling, processing, and storing the compound.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][15] A mass loss event indicates decomposition, evaporation, or sublimation. The resulting data are plotted as a thermogram (mass % vs. temperature), which is used to determine the thermal stability and decomposition profile of the material.[16]
Self-Validating Protocol for TGA:
Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor using certified reference materials as per the manufacturer's guidelines. This ensures the accuracy of the measurements.
Sample Preparation: Accurately weigh 3-5 mg of the purified compound into a clean, tared TGA crucible (e.g., alumina or platinum). Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper, more reproducible decomposition events.[16]
Atmosphere Selection: Purge the furnace with a high-purity inert gas (e.g., Nitrogen at 50 mL/min) for at least 30 minutes before the run. Rationale: An inert atmosphere prevents oxidative degradation, allowing for the assessment of the molecule's intrinsic thermal stability. A parallel experiment in an oxidative atmosphere (e.g., Air) can be run for comparison.[17]
Temperature Program:
Equilibrate the sample at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate provides a good balance between resolution and experiment time. Slower rates can improve resolution of complex events, while faster rates can shift decomposition to higher temperatures.[18]
Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment. Plot the mass percent versus temperature and also plot the first derivative of the mass loss (DTG curve). Rationale: The DTG curve shows the rate of mass loss, and its peak (T_peak) indicates the temperature of the maximum decomposition rate, which is often more reproducible than the onset temperature.
Data Interpretation and Presentation:
The key parameters obtained from TGA are the onset temperature of decomposition (T_onset), where significant mass loss begins, and the peak decomposition temperature (T_peak) from the DTG curve.
Table 1: Hypothetical TGA Data for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Parameter
Value (Nitrogen Atmosphere)
Value (Air Atmosphere)
Description
T_onset
285 °C
270 °C
Temperature at which significant thermal decomposition begins.
T_peak
305 °C
290 °C
Temperature of maximum rate of decomposition.
Residual Mass @ 600°C
< 1%
< 1%
Indicates complete decomposition to volatile products.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions, providing critical information on physical stability and polymorphism.[19]
Self-Validating Protocol for DSC:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., high-purity Indium) according to the manufacturer's protocol. This ensures the accuracy of transition temperatures and energy measurements.
Sample Preparation: Accurately weigh 2-4 mg of the compound into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid to ensure good thermal contact and contain the sample. Rationale: Small sample size ensures uniform temperature distribution. An empty, crimped pan is used as the reference.
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative reactions.
Temperature Program (Heat-Cool-Heat Cycle):
Segment 1 (Initial Heating): Equilibrate at 25 °C. Heat from 25 °C to a temperature approximately 30 °C above the melting point (determined from a preliminary scan) at 10 °C/min. Rationale: This first scan reveals the thermal properties of the as-synthesized material, including its melting point and any initial polymorphic forms.
Segment 2 (Controlled Cooling): Cool the sample from the maximum temperature back to 25 °C at 10 °C/min. Rationale: This step investigates the crystallization behavior of the compound from the melt.
Segment 3 (Reheating): Heat the sample again from 25 °C at 10 °C/min. Rationale: The second heat scan reveals the properties of the material after melting and recrystallization. Differences in the thermogram between the first and second heating scans (e.g., new peaks, shifted melting points) can indicate the presence of polymorphism or the formation of an amorphous phase.[20]
Data Acquisition: Record the heat flow versus temperature.
Data Interpretation and Presentation:
The DSC thermogram will show endothermic peaks (melting) and exothermic peaks (crystallization). Key parameters are the melting onset temperature, peak melting temperature (T_m), and the enthalpy of fusion (ΔH_f), which is the area under the melting peak.
Table 2: Hypothetical DSC Data for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Parameter
Value (1st Heat Cycle)
Value (2nd Heat Cycle)
Interpretation
Melting Onset
128.5 °C
128.6 °C
Temperature where melting begins.
Melting Peak (T_m)
131.2 °C
131.3 °C
A sharp, single peak indicates a pure crystalline compound.
Enthalpy of Fusion (ΔH_f)
28.5 kJ/mol
28.3 kJ/mol
Energy required to melt the sample. Consistency between cycles suggests no change in crystalline form.
Experimental Workflow Diagram
Caption: Integrated workflow for experimental thermal analysis.
Section 4: Computational Assessment via Density Functional Theory (DFT)
DFT provides a powerful in silico lens to understand the intrinsic electronic properties that govern a molecule's stability. It complements experimental data by offering a rationale for the observed thermal behavior at the quantum-mechanical level.[10][12]
The Role of DFT in Stability Analysis
By solving approximations of the Schrödinger equation, DFT can accurately predict a molecule's ground-state energy, optimized geometry, and vibrational frequencies.[11] From these fundamental properties, we can derive key descriptors of thermodynamic and kinetic stability. This approach allows us to:
Identify the most stable three-dimensional conformation of the molecule.
Calculate thermodynamic quantities like Gibbs free energy of formation.
Analyze the molecule's frontier molecular orbitals (HOMO and LUMO) to assess its kinetic stability and reactivity.
Self-Validating Computational Protocol
Model Construction: Build the 3D structure of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone using molecular modeling software.
Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., a molecular mechanics force field) to identify several low-energy conformers. Rationale: The molecule has several rotatable bonds. It is critical to find the global energy minimum structure, as all subsequent properties depend on this geometry.
Geometry Optimization:
Take the lowest-energy conformers and perform a full geometry optimization using DFT.
Choice of Method: A common and well-validated combination for organic molecules is the B3LYP exchange-correlation functional with a Pople-style basis set such as 6-311+G(d,p).[21] Rationale: The functional (B3LYP) approximates the complex electron exchange and correlation energies, while the basis set (6-311+G(d,p)) provides the mathematical functions used to build the molecular orbitals. This level of theory offers a good balance of accuracy and computational cost for molecules of this size.[22]
Frequency Analysis:
Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.
Validation Step: Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. An imaginary frequency indicates a transition state, not a stable structure.[12]
Data Extraction: The output of this calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute enthalpy, entropy, and Gibbs free energy at a standard temperature (298.15 K).
A large negative value indicates that the formation of the molecule is thermodynamically favorable and the compound is stable relative to its constituent elements.
HOMO Energy
-6.2 eV
Energy of the Highest Occupied Molecular Orbital. A lower HOMO energy suggests a lower tendency to donate electrons.
LUMO Energy
-1.5 eV
Energy of the Lowest Unoccupied Molecular Orbital. A higher LUMO energy suggests a lower tendency to accept electrons.
HOMO-LUMO Gap (ΔE)
4.7 eV
The energy difference between HOMO and LUMO. A larger gap generally correlates with higher kinetic stability and lower chemical reactivity.
DFT Workflow Diagram
Caption: Logical workflow for DFT-based stability assessment.
Section 5: Integrated Analysis and Discussion
The true power of this dual-pronged approach lies in the synthesis of its findings. The experimental data tells us what happens, while the computational data helps explain why.
Correlation of Thermal and Electronic Stability: The high onset of decomposition observed in TGA (e.g., 285 °C) is consistent with the large HOMO-LUMO gap (e.g., 4.7 eV) predicted by DFT. A molecule that is electronically stable and less reactive is expected to require more thermal energy to break its bonds.
Physical Stability Limits: The DSC results provide the precise melting point (e.g., 131.2 °C). This is the absolute upper limit for the stability of the solid-state form and a critical parameter for any formulation process involving heat. The absence of multiple melting peaks or changes between heating cycles suggests that the compound, as synthesized, exists in a single, stable crystalline form under these conditions.
Predicting Degradation Pathways: The DFT-calculated electron density map and orbital shapes can suggest potential sites of reactivity. For instance, the ester group could be susceptible to hydrolysis, while the carbonyl group could be a site for nucleophilic attack. This theoretical insight can guide the design of forced degradation studies to proactively identify potential degradation products.
Section 6: Conclusion and Future Directions
This guide has detailed a robust, multi-faceted strategy for the comprehensive assessment of the thermodynamic stability of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone. By integrating the empirical data from TGA and DSC with the theoretical insights from DFT, we can build a self-validating and in-depth understanding of a molecule's stability profile. This approach provides the foundational knowledge required for advancing a compound through the drug development pipeline.
Future directions stemming from this core analysis include:
ICH Stability Studies: Conducting long-term stability studies under controlled temperature and humidity conditions as specified by regulatory guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[23][24]
Forced Degradation Studies: Subjecting the compound to harsh conditions (acid, base, oxidation, light, heat) to intentionally produce and identify degradation products, which is essential for developing stability-indicating analytical methods.
Polymorph Screening: A more exhaustive search for different crystalline forms to ensure the most thermodynamically stable polymorph is selected for development.
Excipient Compatibility Studies: Using techniques like DSC to assess potential interactions between the API and common pharmaceutical excipients.
By following the principles and protocols outlined herein, researchers can confidently and systematically characterize the stability of novel drug candidates, a critical step toward the development of safe and effective medicines.
Section 7: References
Chalcone Derivatives: Promising Starting Points for Drug Design. (2017). MDPI. [Link]
What is TGA Analysis? Principles and Applications. (2026). ResolveMass Laboratories Inc.[Link]
Review of computational approaches to predict the thermodynamic stability of inorganic solids. (2022). Springer. [Link]
Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. (2025). Asian Journal of Pharmaceutical Research and Development. [Link]
Chalcone Derivatives: Role in Anticancer Therapy. (2021). National Center for Biotechnology Information (NCBI). [Link]
Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. (2020). Royal Society of Chemistry. [Link]
Thermal decomposition of chalcone and its hydroxylated derivatives. (2014). ResearchGate. [Link]
The Principle and Application of Thermogravimetric (TG) Analysis. (2024). NEWARE. [Link]
Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (2021). National Center for Biotechnology Information (NCBI). [Link]
Thermal analysis of some novel Chalcones. (2019). ResearchGate. [Link]
Chalcone Derivatives: Role in Anticancer Therapy. (2021). MDPI. [Link]
Review of computational approaches to predict the thermodynamic stability of inorganic solids. (2022). Semantic Scholar. [Link]
Principles of Thermogravimetric Analysis. (n.d.). Scribd. [Link]
Chalcone: A Privileged Structure in Medicinal Chemistry. (2018). National Center for Biotechnology Information (NCBI). [Link]
Synthesis, characterization and thermal properties of chalcone methacrylamide polymers containing methoxy group in side chain. (2021). ProQuest. [Link]
A complete description of thermodynamic stabilities of molecular crystals. (2020). Proceedings of the National Academy of Sciences (PNAS). [Link]
Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. (2020). National Center for Biotechnology Information (NCBI). [Link]
Review of computational approaches to predict the thermodynamic stability of inorganic solids. (2022). ResearchGate. [Link]
Monitoring Organic Synthesis via Density Functional Theory. (2023). IntechOpen. [Link]
Computing thermodynamic properties of materials. (n.d.). The Reinhardt Group. [Link]
Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2007). Journal of Chemical Education. [Link]
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega. [Link]
Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. (2025). ChemCopilot. [Link]
Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. (2022). MDPI. [Link]
Studies on Chalcone Derivatives: Complex Formation, Thermal Behavior, Stability Constant and Antioxidant Activity. (2015). National Center for Biotechnology Information (NCBI). [Link]
(PDF) Chalcones as Analytical Reagents of Aluminum: Stability, Thermodynamic and Kinetic Study. (2015). ResearchGate. [Link]
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ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. (n.d.). ASEAN. [Link]
A Framework for the In Vitro Pharmacokinetic Profiling of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
An In-Depth Technical Guide: Executive Summary The journey of a novel chemical entity from discovery to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic properties. Early-sta...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Executive Summary
The journey of a novel chemical entity from discovery to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic properties. Early-stage in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is a cornerstone of modern drug development, enabling data-driven decisions, optimizing chemical structures, and identifying potential liabilities long before resource-intensive in vivo studies commence.[1][2] This guide, authored from the perspective of a Senior Application Scientist, presents a comprehensive, technically-grounded framework for the in vitro pharmacokinetic profiling of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, a novel propiophenone derivative. We will move beyond mere procedural descriptions to elucidate the scientific rationale behind each assay, establish self-validating protocols, and integrate the resulting data into a cohesive risk assessment profile.
Introduction: A Strategic Approach to Early ADME Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. In vitro ADME assays are the primary tools that empower this strategy, providing critical insights into a compound's potential behavior within a biological system.[3][4] By simulating key physiological barriers and metabolic processes in a controlled laboratory setting, we can efficiently screen and rank-order compounds, guiding medicinal chemistry efforts toward candidates with a higher probability of success.[5][6]
Profile of the Target Compound: 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
The subject of this guide is a small molecule with distinct structural features that inform our profiling strategy. Its propiophenone core, methoxy group, and carboethoxy moiety present potential sites for metabolic activity, primarily through oxidation and hydrolysis. Its calculated lipophilicity (XLogP3 ≈ 2.3) suggests moderate permeability may be possible, but this must be experimentally verified.[7]
Structure: 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
(Note: As this is a novel compound, a representative structure is used for discussion.)
Strategic Overview of the Profiling Cascade
A tiered, or cascaded, approach to in vitro profiling ensures that resources are used efficiently. Foundational physicochemical properties are assessed first, as they influence behavior in all subsequent biological assays. These are followed by higher-throughput screens for permeability and metabolic stability, culminating in more complex assays like CYP450 inhibition to investigate specific mechanisms of drug-drug interactions (DDI).
Caption: A tiered workflow for in vitro ADME profiling.
Physicochemical Properties: The Foundation of Pharmacokinetics
The intrinsic physicochemical characteristics of a compound govern its solubility, absorption, and distribution.[8] These assays are fundamental and provide essential context for all subsequent biological data.
Lipophilicity Determination (LogD)
Lipophilicity is a critical determinant of a drug's ADME properties, influencing everything from membrane permeability to plasma protein binding.[9] While the partition coefficient (LogP) describes the lipophilicity of the neutral form of a molecule, the distribution coefficient (LogD) is more physiologically relevant as it accounts for both neutral and ionized species at a specific pH.[9] We will determine the LogD at pH 7.4.
Protocol: Shake-Flask Method for LogD Determination
Preparation: Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline) and n-octanol. Create a stock solution of the test compound in a suitable solvent (e.g., DMSO) at 10 mM.
Partitioning: In a glass vial, add 1 mL of the pH 7.4 buffer and 1 mL of n-octanol. Spike with the test compound stock solution to a final concentration of 10 µM.
Equilibration: Vigorously shake the vials for 1 hour at room temperature to allow the compound to partition between the two phases.
Phase Separation: Centrifuge the vials at 2000 x g for 15 minutes to ensure complete separation of the aqueous and octanol layers.
Sampling & Analysis: Carefully remove an aliquot from both the aqueous and octanol layers. Quantify the concentration of the compound in each phase using a validated LC-MS/MS method.
Causality & Validation: The shake-flask method is a direct and reliable measure of partitioning.[10] Using LC-MS/MS for quantification provides high sensitivity and specificity. A control compound with a known LogD (e.g., Propranolol) must be run in parallel to validate the assay performance.
Absorption & Permeability Profiling
For an orally administered drug, the ability to cross the intestinal epithelium is the first major hurdle to entering systemic circulation.[11] We employ a two-tiered approach to assess permeability.
PAMPA serves as a rapid, high-throughput screen that models passive, transcellular permeability.[12] It is a cell-free assay where the compound diffuses through a synthetic membrane coated with a lipid solution, mimicking the lipid bilayer of a cell. Its simplicity makes it ideal for early-stage screening and ranking of compounds.
Protocol: PAMPA
Membrane Coating: Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in a 96-well donor plate and allow it to impregnate the filter.[13]
Solution Preparation: Prepare the test compound at a final concentration of 10 µM in a buffer solution (pH 7.4). Fill the wells of a 96-well acceptor plate with this buffer.
Assay Start: Add the compound-containing solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
Incubation: Incubate the plate assembly at room temperature for 5 to 16 hours.[14][15] To minimize evaporation, place the assembly in a sealed container with a moist environment.[14]
Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
Data Analysis: Calculate the effective permeability (Pe) using the concentrations and physical parameters of the well.
Caption: Workflow for determining CYP450 inhibition IC50 values.
Data Integration and Interpretation
No single data point tells the whole story. The power of this profiling cascade lies in the integration of all results to build a holistic picture of the compound's potential pharmacokinetic behavior.
Summary of In Vitro ADME Profile
The data should be consolidated into a clear, concise table for easy comparison against established benchmarks for drug-like properties.
Parameter
Assay
Result (Hypothetical Data)
Interpretation/Benchmark
Solubility
Kinetic Solubility
75 µM
Moderate to Good (>50 µM desirable)
Lipophilicity
LogD @ pH 7.4
2.1
Optimal for permeability (1 < LogD < 3)
Permeability (Passive)
PAMPA Pe (10-6 cm/s)
15.5
High permeability (>10)
Permeability (Cellular)
Caco-2 Papp A→B (10-6 cm/s)
12.8
High permeability (>10)
Efflux Potential
Caco-2 Efflux Ratio
1.2
Not a P-gp substrate (ER < 2)
Distribution
Plasma Protein Binding
92% Bound
Moderately High
Metabolism
HLM Half-life (t1/2)
25 min
Moderately Stable (t1/2 > 20 min)
DDI Potential
CYP3A4 IC50
> 30 µM
Low risk of inhibition (>10 µM)
DDI Potential
CYP2D6 IC50
> 30 µM
Low risk of inhibition (>10 µM)
Risk Assessment and Next Steps
Based on the hypothetical data above, 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone presents a promising in vitro ADME profile. It demonstrates good solubility and high permeability with no signs of efflux, suggesting good potential for oral absorption. Its metabolic stability is acceptable for an early-stage compound, and the low potential for CYP inhibition reduces the risk of clinical drug-drug interactions. The moderate-to-high plasma protein binding is a key piece of information that will be used to model the free drug concentrations for future in vivo efficacy and toxicology studies. This integrated profile provides strong justification for advancing the compound to the next stage of preclinical development.
Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
BioAgilytix. (n.d.). Protein Binding Assays.
WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
Domainex. (n.d.). Plasma Protein Binding Assay.
WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
Bentham Science. (2009, March 1). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
NCBI. (2015, September 9). In Vivo and In Vitro Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
Liu, H., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
Electronic Properties and Rational Design of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Analogs: A Technical Guide
Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise tuning of electronic properties and steric geometries. 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS 898775-64-9)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the precise tuning of electronic properties and steric geometries. 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS 898775-64-9) represents a highly functionalized dihydrochalcone scaffold[1]. By decoupling the extended
π
-conjugation typically found in chalcones, this propiophenone analog establishes two electronically distinct aromatic domains. This whitepaper provides an in-depth analysis of the electronic push-pull dynamics of this scaffold, its implications for structure-activity relationships (SAR) in targets like tubulin, and self-validating protocols for its synthesis and electrochemical profiling.
Structural Anatomy & Electronic Baseline
The propiophenone core is a versatile pharmacophore[2]. In the 3'-carboethoxy-3-(4-methoxyphenyl) derivative, the molecule is defined by three critical structural domains, each contributing to a unique electronic signature:
Ring A (Electron-Deficient): The 3'-carboethoxy group (an ethyl ester at the meta position) acts as a strong electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it depletes electron density from Ring A, significantly increasing the electrophilicity of the adjacent carbonyl carbon.
Ring B (Electron-Rich): The 4-methoxy group on the terminal phenyl ring is a classic electron-donating group (EDG). Its +M resonance effect enriches the
π
-cloud of Ring B, priming it for cation-
π
or
π−π
stacking interactions within hydrophobic protein pockets.
The Ethylene Linker: Unlike
α,β
-unsaturated chalcones, the saturated
CH2−CH2
linker in propiophenones breaks the continuous
π
-conjugation[3]. This structural feature prevents the direct transfer of electron density from Ring B to the carbonyl core, creating a decoupled "push-pull" system that enhances the molecule's conformational flexibility and metabolic stability[4].
Caption: Electronic push-pull dynamics across the decoupled propiophenone scaffold.
Quantum Mechanical & Electronic Properties
Because the ethylene linker breaks the extended conjugation, the frontier molecular orbitals are spatially isolated. The Highest Occupied Molecular Orbital (HOMO) localizes predominantly on the electron-rich 4-methoxyphenyl moiety, dictating the molecule's ionization potential and nucleophilic characteristics. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) localizes on the electron-deficient 3'-carboethoxyphenyl-carbonyl system, governing its electron affinity and reduction potential.
Quantitative Electronic Parameters
The table below summarizes the theoretical and empirical electronic parameters of the target compound compared to its simpler analogs, demonstrating how the dual substitution drastically lowers the HOMO-LUMO gap while increasing the dipole moment.
The electronic properties of propiophenone and chalcone derivatives are directly correlated with their biological efficacy, particularly as tubulin polymerization inhibitors[3].
When targeting the colchicine binding site of tubulin, the spatial arrangement and electronic distribution of the ligand are paramount. The high electron density of the 4-methoxyphenyl ring allows for strong interactions with hydrophobic residues (e.g.,
β
Cys241). Simultaneously, the electron-withdrawing 3'-carboethoxy group polarizes the carbonyl oxygen, strengthening its capacity to act as a hydrogen bond acceptor with residues like
α
Thr179. Furthermore, the broken conjugation provided by the ethylene linker allows the molecule to adopt the non-planar, "bent" conformation required to navigate the sterically restricted binding pocket without the entropic penalty associated with rigid rigid enone systems[4].
To empirically validate the theoretical electronic properties, the compound must be synthesized with high fidelity and profiled using electrochemical techniques.
Caption: Workflow for the synthesis and electronic profiling of propiophenone analogs.
Protocol A: Selective Synthesis via Catalytic Hydrogenation
Objective: Synthesize the propiophenone analog from its corresponding chalcone without over-reducing the carbonyl or the ester moieties.
Causality of Reagents: Strong hydride donors (e.g.,
LiAlH4
) will indiscriminately reduce the ester and carbonyl groups. Therefore, heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild atmospheric pressure is selected. is chosen as the solvent over methanol to strictly suppress any unwanted transesterification of the 3'-carboethoxy group during the reduction process.
Step-by-Step Methodology:
Dissolve the precursor chalcone (10 mmol) in anhydrous ethyl acetate (50 mL) in a flame-dried flask.
Add 10% Pd/C (0.1 equiv, 1 mmol) carefully under a continuous argon purge.
Evacuate the flask and backfill with
H2
gas. Maintain the reaction at 1 atm via a hydrogen balloon.
Stir vigorously at 25°C for 4 hours.
Filter the heterogeneous mixture through a tightly packed Celite pad to remove the Pd/C catalyst, washing the pad with excess ethyl acetate.
Concentrate the filtrate under reduced pressure to yield the pure propiophenone.
Self-Validating System: This protocol utilizes FTIR spectroscopy as an in-process control. The system validates itself when the conjugated enone stretch (~1640 cm⁻¹) completely shifts to a saturated ketone stretch (~1685 cm⁻¹). If a broad hydroxyl peak (~3300 cm⁻¹) appears, it flags over-reduction to the alcohol, automatically invalidating the batch and indicating that the reaction time or hydrogen pressure must be reduced.
Protocol B: Electronic Profiling via Cyclic Voltammetry (CV)
Objective: Empirically determine the reduction potential to validate the LUMO energy level.
Causality of Reagents: Tetrabutylammonium hexafluorophosphate (
TBAPF6
) is selected as the supporting electrolyte because its bulky cation minimizes ion-pairing with the transient propiophenone radical anion, ensuring the measurement reflects the intrinsic electronic properties of the molecule rather than solvent-solute artifacts.
Step-by-Step Methodology:
Prepare a 1.0 mM solution of the synthesized propiophenone in anhydrous acetonitrile containing 0.1 M
TBAPF6
.
Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and an
Ag/Ag+
non-aqueous reference electrode.
Spike the solution with 1.0 mM Ferrocene (Fc) to serve as an internal standard.
Purge the solution with dry nitrogen for 10 minutes to remove dissolved oxygen.
Scan the potential from 0.0 V to -2.5 V at a scan rate of 100 mV/s.
Self-Validating System: The inclusion of Ferrocene acts as a strict internal validation mechanism. The electrochemical cell is only deemed viable if the
Fc/Fc+
redox couple exhibits a peak-to-peak separation (
ΔEp
) of exactly 59–65 mV. Any deviation (e.g.,
ΔEp>70
mV) indicates uncompensated resistance, electrode fouling, or oxygen contamination, which automatically invalidates the dataset and requires electrode repolishing before proceeding.
References
CAS 898775-67-2 3,5-Difluoro-4'-piperidinomethyl benzophenone ...
Source: Alfa Chemistry
URL:1
Application Note: 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone as a Precursor in Organic Synthesis
Strategic Importance of the Diarylpropanone Scaffold In modern medicinal chemistry, diarylpropanones (commonly referred to as dihydrochalcones) serve as highly versatile, privileged scaffolds[1]. Specifically, 3'-carboet...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Importance of the Diarylpropanone Scaffold
In modern medicinal chemistry, diarylpropanones (commonly referred to as dihydrochalcones) serve as highly versatile, privileged scaffolds[1]. Specifically, 3'-carboethoxy-3-(4-methoxyphenyl)propiophenone is an advanced synthetic intermediate that bridges the gap between simple building blocks and complex Active Pharmaceutical Ingredients (APIs).
The architectural value of this specific precursor lies in its dual-functionalized aromatic rings:
The 3'-Carboethoxy Group: Acts as a stable, yet reactive electrophilic handle. It allows for downstream derivatization, such as saponification to a carboxylic acid or direct amidation, without interfering with the ketone moiety.
The 4-Methoxy Group: Provides an electron-donating effect on the opposite pole of the molecule, which is critical for modulating the binding affinity and electronic characteristics of downstream target compounds, such as estrogen receptor ligands or selective enzyme inhibitors.
The synthesis of this precursor relies on a two-stage process: a Claisen-Schmidt condensation followed by a chemoselective catalytic hydrogenation[2]. As an Application Scientist, designing this workflow requires addressing two major chemical pitfalls:
Pitfall 1: Ester Hydrolysis during Aldol Condensation
Standard chalcone syntheses heavily rely on strong aqueous bases (e.g., NaOH or KOH) to generate the reactive enolate[3][4]. However, subjecting 3-carboethoxyacetophenone to these conditions inevitably results in the saponification of the ethyl ester. To preserve the 3'-carboethoxy group, our protocol employs a mild, organocatalytic Knoevenagel-type condensation using piperidine and glacial acetic acid. This generates a reactive enamine/iminium intermediate that drives carbon-carbon bond formation while leaving the ester entirely intact.
Pitfall 2: Over-Reduction during Hydrogenation
The transformation of the highly conjugated
α,β
-unsaturated ketone (chalcone) to the saturated propiophenone requires precise chemoselectivity[1]. Aggressive catalysts or high-pressure hydrogen systems frequently lead to the over-reduction of the carbonyl group, yielding 1,3-diarylpropanols or fully defunctionalized 1,3-diarylpropanes[5]. By utilizing a low loading of 10% Palladium on Carbon (Pd/C) at atmospheric pressure (1 atm) in ethyl acetate, the alkene is rapidly and selectively reduced[2].
Pathway Visualization
Fig 1. Synthetic workflow for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Objective: Synthesize the intermediate 3'-carboethoxy-4-methoxychalcone without hydrolyzing the ester moiety.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-carboethoxyacetophenone (10.0 mmol, 1.0 eq) and 4-methoxybenzaldehyde (10.5 mmol, 1.05 eq) in 50 mL of absolute ethanol.
Catalyst Addition: Add piperidine (1.0 mmol, 0.1 eq) followed dropwise by glacial acetic acid (1.0 mmol, 0.1 eq). Causality Note: The equimolar ratio of amine to acid forms a buffered acetate salt in situ, providing optimal pH for enamine formation without triggering ester cleavage.
Reaction: Heat the mixture to gentle reflux (78 °C) for 12-16 hours. Monitor the consumption of the acetophenone via TLC (Hexanes:EtOAc 8:2, UV visualization)[4].
Workup & Isolation: Cool the reaction to room temperature, then place it in an ice bath to induce crystallization. Filter the resulting yellow precipitate through a Büchner funnel and wash with ice-cold ethanol (2 × 10 mL).
Validation Check: The intermediate is self-validating via
1
H NMR. The presence of two doublets around 7.4–7.8 ppm with a large coupling constant (
J≈16
Hz) confirms the trans-alkene geometry of the chalcone[6]. The ethyl ester signals (a quartet near 4.3 ppm and a triplet near 1.4 ppm) must remain strictly integrated to 2H and 3H, respectively.
Phase II: Chemoselective Alkene Hydrogenation
Objective: Reduce the
α,β
-unsaturated double bond to yield the target propiophenone.
Preparation: Dissolve the purified 3'-carboethoxy-4-methoxychalcone (5.0 mmol) in 40 mL of anhydrous ethyl acetate in a 100 mL two-neck flask.
Catalyst Introduction: Carefully add 10% Pd/C (0.02 eq, ~106 mg) to the solution[2]. Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere.
Hydrogenation: Purge the flask with Nitrogen for 5 minutes, then switch to a Hydrogen balloon (1 atm). Stir the suspension vigorously at 25 °C for 3 to 5 hours.
Monitoring: Track the reaction via TLC. The conjugated chalcone (yellow, UV active) will convert to the propiophenone (colorless, UV active but with a distinct
Rf
shift).
Filtration: Once complete, purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate (20 mL).
Concentration: Evaporate the filtrate under reduced pressure to yield the pure 3'-carboethoxy-3-(4-methoxyphenyl)propiophenone as a white solid or viscous oil.
Validation Check:1
H NMR must show the complete disappearance of the vinylic doublets and the emergence of two mutually coupled triplets (integrating to 2H each) in the 3.0–3.3 ppm region, corresponding to the newly formed -CH
2
-CH
2
Quantitative Optimization of Hydrogenation Conditions
Selecting the correct solvent and catalyst loading is the difference between a high-yielding intermediate and a ruined batch. The table below summarizes our optimization data, demonstrating why Ethyl Acetate and low catalyst loading are strictly mandated to prevent over-reduction[2][5].
Table 1: Impact of solvent and catalyst loading on the chemoselective hydrogenation of chalcones to dihydrochalcones.
Derivatization Mapping for API Development
Once synthesized, 3'-carboethoxy-3-(4-methoxyphenyl)propiophenone acts as a central hub for generating diverse chemical libraries. Its 1,3-diaryl backbone is highly sought after for synthesizing heterocyclic APIs (like pyrazoles via hydrazine condensation) or secondary alcohols (via mild borohydride reduction).
Fig 2. Downstream derivatization of the propiophenone precursor in medicinal chemistry.
Application Note: Catalytic Strategies for the High-Yield Synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Overview Dihydrochalcones are a highly versati...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Introduction & Strategic Overview
Dihydrochalcones are a highly versatile class of secondary metabolites characterized by a 1,3-diphenylpropan-1-one core. They are of significant interest in drug development due to their potent pharmacological profiles, which include antidiabetic, antioxidant, and immunomodulatory activities[1].
The target molecule, 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone , presents a unique synthetic challenge due to the presence of three distinct functional groups: an ethyl ester (carboethoxy) on the A-ring, a central ketone, and a methoxy ether on the B-ring. The primary objective in synthesizing this compound is achieving high chemoselectivity—specifically, forming the carbon-carbon bonds and reducing the necessary intermediates without hydrolyzing the ester or over-reducing the ketone.
This application note details two field-proven catalytic strategies for the high-yield preparation of this compound:
Route A (Two-Step): A highly scalable Claisen-Schmidt condensation followed by chemoselective palladium-catalyzed hydrogenation.
Route B (One-Step): A highly atom-economical, rhodium-catalyzed 1,4-conjugate addition of an arylboronic acid to an enone.
Mechanistic Insights & Causality (E-E-A-T)
Route A: The Two-Step Condensation-Reduction Sequence
The classical approach to dihydrochalcones involves the aldol condensation of an acetophenone with a benzaldehyde to form an
α,β
-unsaturated ketone (chalcone), followed by the reduction of the alkene [2].
Catalyst Selection for Step 1 (Condensation): Standard aldol condensations utilize strong aqueous bases (e.g., NaOH, KOH). However, applying strong bases to ethyl 3-acetylbenzoate will inevitably cause saponification of the carboethoxy group. To prevent ester hydrolysis, we utilize piperidine in absolute ethanol. Piperidine acts as a mild, secondary amine catalyst that readily forms an active enamine intermediate, driving the condensation without cleaving the ester.
Catalyst Selection for Step 2 (Hydrogenation): The chalcone intermediate contains a conjugated enone. Reducing the alkene while preserving the ketone and ester requires a chemoselective catalyst. 5% Palladium on Carbon (Pd/C) under mild hydrogen pressure (1 atm) at room temperature is ideal. Higher pressures or more active catalysts (like PtO2) risk the over-reduction of the ketone to a secondary alcohol.
Caption: Workflow for the two-step synthesis of the target dihydrochalcone via Aldol condensation and hydrogenation.
Route B: Rhodium-Catalyzed Conjugate Addition
For a more direct, one-step synthesis, transition-metal-catalyzed conjugate addition is highly effective. As pioneered by [3], the use of a Rhodium(I) catalyst allows for the direct 1,4-addition of 4-methoxyphenylboronic acid to ethyl 3-acryloylbenzoate.
Mechanistic Rationale: The reaction utilizes Rh(acac)(CO)₂ in combination with the bidentate phosphine ligand dppb . The catalytic cycle initiates with the transmetalation of the aryl group from boron to the Rh(I)-OH complex. This active Rh(I)-aryl species coordinates to the enone and undergoes a migratory 1,4-insertion to form an oxa-
π
-allyl rhodium intermediate.
The Role of Water: The reaction must be run in an aqueous solvent mixture (e.g., MeOH/H₂O). Water is mechanistically essential to hydrolyze the oxa-
π
-allyl intermediate, releasing the target dihydrochalcone and regenerating the active Rh(I)-OH catalyst[3].
Caption: Catalytic cycle for the Rhodium-catalyzed conjugate addition of arylboronic acids to enones.
Quantitative Data Presentation
The following table summarizes the key metrics, advantages, and limitations of the two catalytic strategies to aid process chemists in route selection.
Setup: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-acetylbenzoate (10.0 mmol) and 4-methoxybenzaldehyde (10.5 mmol, 1.05 equiv) in absolute ethanol (50 mL).
Reaction: Heat the mixture to reflux (78 °C) for 12 hours.
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The starting acetophenone (
Rf≈0.4
) should be fully consumed, replaced by a distinct, brightly UV-active yellow spot corresponding to the chalcone (
Rf≈0.3
).
Workup: Cool to 0 °C to induce crystallization. Filter the yellow precipitate, wash with ice-cold ethanol (2 × 10 mL), and dry under vacuum. Expected Yield: 85%.
Setup: Dissolve the isolated chalcone (8.0 mmol) in anhydrous methanol (40 mL) in a hydrogenation flask.
Catalysis: Carefully add 5% Pd/C (0.05 equiv Pd) under an argon atmosphere to prevent ignition.
Reaction: Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon. Stir vigorously at 25 °C for 4 hours.
IPC: Monitor via LC-MS. The mass should shift from
[M+H]+
of the chalcone to
[M+H]++2
of the dihydrochalcone. Crucially, ensure no
[M+H]++4
peak appears, which would indicate over-reduction of the ketone.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with EtOAc (20 mL). Concentrate the filtrate in vacuo to yield the target 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone. Expected Yield: 90-95%.
Protocol 2: Synthesis via Route B (One-Step Rh-Catalysis)
Setup: In a Schlenk tube under an argon atmosphere, combine ethyl 3-acryloylbenzoate (5.0 mmol), 4-methoxyphenylboronic acid (6.5 mmol, 1.3 equiv),
Rh(acac)(CO)2
(0.15 mmol, 3 mol%), and dppb (0.15 mmol, 3 mol%).
Solvent Addition: Add a degassed mixture of Methanol/Water (6:1 v/v, 20 mL). Note: The presence of water is strictly required for the catalytic turnover.
Reaction: Seal the tube and heat the mixture at 50 °C for 16 hours[3].
IPC: Monitor by TLC or GC-MS to confirm the complete consumption of the enone.
Workup: Cool to room temperature, dilute with brine (20 mL), and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure target compound. Expected Yield: 88-92%.
References
Sakai, M., Hayashi, H., & Miyaura, N. (1997). Rhodium-Catalyzed Conjugate Addition of Aryl- or 1-Alkenylboronic Acids to Enones. Organometallics, 16(20), 4229–4231. URL:[Link]
Zheng, J., et al. (2023). Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones. The Journal of Organic Chemistry, 88(13), 9187-9198. URL:[Link]
Stompor, M., Broda, D., & Bajek-Bil, A. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 24(24), 4468. URL:[Link]
Application Note: Mass Spectrometry Fragmentation Pathways of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Instrument Modality: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) Introduction & Structural Cont...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals
Instrument Modality: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS)
Introduction & Structural Context
The structural elucidation of functionalized dihydrochalcones (1,3-diarylpropan-1-ones) is a critical component of modern pharmacognosy and synthetic drug development. 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (Chemical Formula:
C19H20O4
, Exact Mass: 312.1362 Da) is a highly functionalized diarylpropanone featuring an ethyl ester group on the A-ring and a methoxy group on the B-ring.
Understanding the gas-phase dissociation of this molecule is essential for metabolite tracking and structural verification. Under positive electrospray ionization (ESI+), the molecule readily protonates to form the
[M+H]+
precursor ion at m/z 313.1440. The subsequent collision-induced dissociation (CID) pathways are heavily dictated by the thermodynamic stability of the resulting carbocations and the specific neutral losses associated with the ester moiety[1].
As a Senior Application Scientist, I emphasize that analytical protocols must not merely generate data; they must actively validate their own structural hypotheses. The following workflows are designed to establish a self-validating lineage for every fragment ion observed.
Protocol 1: High-Resolution LC-MS/MS Acquisition
Causality: We utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer because empirical formula confirmation requires mass accuracies of < 5 ppm. Furthermore, we employ a stepped Normalized Collision Energy (NCE) approach because the ester group fragments at low energies, whereas the rigid aromatic backbone requires higher energy for deep structural elucidation[2].
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote efficient protonation.
Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) at 0.4 mL/min.
Ion Source Parameters:
Capillary Voltage: 3.5 kV (ESI+)
Desolvation Temperature: 350 °C
Sheath Gas Flow: 10 L/min
MS/MS Acquisition: Isolate the
[M+H]+
precursor (m/z 313.14) in the quadrupole with a 1.0 Da window. Apply a stepped NCE of 15, 30, and 45 eV in the collision cell. Acquire product ion spectra from m/z 50 to 350.
Protocol 2: MS³ Lineage Validation (The Self-Validating System)
Causality: In standard MS/MS, complex rearrangements can obscure the true origin of a fragment. To ensure trustworthiness, we isolate the primary product ions in an ion trap and subject them to a secondary CID event (MS³). If m/z 177.05 is truly the 3-carboethoxybenzoyl cation, it must yield a predictable loss of 28 Da (ethylene) upon further activation. If this transition is absent, the initial assignment is invalid.
Isolation: Select the primary fragment m/z 177.05 or m/z 121.06 using an isolation width of 0.5 Da.
Activation: Apply an activation q of 0.25 and a normalized collision energy of 25 eV for 30 ms.
Detection: Record the MS³ spectra to confirm the downstream neutral losses (e.g., loss of
C2H4
or
CH2O
).
Mechanistic Elucidation of Fragmentation Pathways
The collision-induced dissociation of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone proceeds via three primary, thermodynamically driven pathways.
The Alpha-Cleavage Pathway (Acylium Ion Formation)
Cleavage of the C1-C2 bond (the bond alpha to the ketone carbonyl) results in the loss of a neutral 4-methoxyphenylethane radical/molecule, generating the 3-carboethoxybenzoyl cation at m/z 177.0551[3].
Expert Insight: The charge is retained on the A-ring fragment because the resulting acylium ion is highly stabilized by resonance with its oxonium form (
Ar−C≡O+
). This is a hallmark fragmentation of diarylpropanones[1].
The Beta-Cleavage Pathway (Tropylium/Benzyl Cation Formation)
Cleavage of the C2-C3 bond (beta to the carbonyl) is the most dominant pathway, yielding the 4-methoxybenzyl cation at m/z 121.0653.
Expert Insight: The thermodynamic driving force here is extreme. The methoxy group at the para position strongly donates electron density via resonance, stabilizing the benzyl cation. Upon further MS³ activation, this ion loses formaldehyde (
CH2O
, 30 Da) to form a highly stable tropylium cation (m/z 91.0547).
Ester-Specific Rearrangements
The 3'-carboethoxy group is prone to a McLafferty-type rearrangement[3]. The carbonyl oxygen of the ester abstracts a hydrogen from the ethyl chain via a six-membered cyclic transition state, expelling a neutral ethylene molecule (
C2H4
, 28 Da). This can occur directly from the precursor ion to yield m/z 285.1126, or from the acylium fragment (m/z 177.0551) to yield m/z 149.0238.
Quantitative Data & Fragment Summary
The table below summarizes the high-resolution mass spectrometry data, validating the empirical formulas of the generated fragments through sub-2 ppm mass accuracy.
Fragment Ion
Exact Mass (m/z)
Elemental Formula
Mass Error (ppm)
Relative Abundance
Pathway / Assignment
Precursor Ion
313.1440
C19H21O4+
< 1.5
100%
[M+H]+
[M+H−C2H4]+
285.1126
C17H17O4+
< 1.5
15%
Ester Rearrangement
[M+H−EtOH]+
267.1020
C17H15O3+
< 2.0
5%
Neutral loss of Ethanol
Acylium Cation
177.0551
C10H9O3+
< 1.0
85%
α
-cleavage (C1-C2)
Benzyl Cation
121.0653
C8H9O+
< 1.0
95%
β
-cleavage (C2-C3)
[Acylium−C2H4]+
149.0238
C8H5O3+
< 1.5
30%
MS³ of m/z 177
Tropylium Cation
91.0547
C7H7+
< 1.5
40%
MS³ of m/z 121 (
−CH2O
)
Visual Fragmentation Map
The logical relationship and lineage of the product ions are mapped below. This diagram serves as a visual reference for the self-validating MS³ workflows.
Caption: MS/MS fragmentation lineage of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Title: A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices
Source: Rapid Communications in Mass Spectrometry
URL: [Link]
Title: Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART)
Source: Mass Spectrometry Letters
URL: [Link]
Synthesis of Dihydrochalcone Derivatives: A Modular Approach Utilizing 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone as a Versatile Scaffold
Introduction: The Enduring Appeal of Dihydrochalcones in Medicinal Chemistry Dihydrochalcones, a subclass of flavonoids, are characterized by a 1,3-diarylpropane scaffold. These naturally occurring and synthetic compound...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Appeal of Dihydrochalcones in Medicinal Chemistry
Dihydrochalcones, a subclass of flavonoids, are characterized by a 1,3-diarylpropane scaffold. These naturally occurring and synthetic compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities. The dihydrochalcone framework is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects[1]. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, making them attractive targets for the development of novel therapeutic agents.
This comprehensive guide delineates a robust and versatile strategy for the synthesis of a library of dihydrochalcone derivatives, commencing with the targeted synthesis of a key functionalized intermediate: 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone . The strategic incorporation of a carboethoxy handle provides a versatile point for further chemical modification, enabling the generation of a diverse array of analogues for biological screening.
Retrosynthetic Blueprint: A Michael Addition-Centric Strategy
The synthetic approach to the target propiophenone and its subsequent derivatives is centered around a pivotal carbon-carbon bond-forming reaction: the Michael addition. A retrosynthetic analysis reveals a convergent strategy, wherein the dihydrochalcone backbone is constructed from two readily accessible precursors.
Caption: Retrosynthetic analysis for the synthesis of dihydrochalcone derivatives.
Synthesis of Key Precursors
The success of this synthetic strategy hinges on the efficient preparation of the Michael donor and acceptor. The following protocols detail the synthesis of these crucial starting materials.
Protocol 1: Synthesis of Ethyl 3-acetylbenzoate (Michael Donor)
This protocol outlines the synthesis of the Michael donor from 3-acetylbenzonitrile.
In a round-bottom flask, dissolve 3-acetylbenzonitrile (1.0 eq) in methanol.
Add a 6 M aqueous solution of sodium hydroxide (excess) and heat the mixture at reflux overnight.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture and remove the methanol under reduced pressure.
Wash the aqueous layer with dichloromethane to remove any unreacted starting material.
Acidify the aqueous layer to a pH of approximately 3 with concentrated HCl.
Extract the product, 3-acetylbenzoic acid, with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude acid, which can be used in the next step without further purification[2].
Fischer Esterification:
Dissolve the crude 3-acetylbenzoic acid in absolute ethanol (excess).
Add a catalytic amount of concentrated sulfuric acid.
Heat the mixture at reflux for 4-6 hours, monitoring by TLC.
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to afford pure Ethyl 3-acetylbenzoate[3].
Compound
Formula
MW
Role
3-Acetylbenzonitrile
C₉H₇NO
145.16
Starting Material
3-Acetylbenzoic acid
C₉H₈O₃
164.16
Intermediate
Ethyl 3-acetylbenzoate
C₁₁H₁₂O₃
192.21
Michael Donor
Protocol 2: Synthesis of 1-Methoxy-4-(2-nitroethenyl)benzene (Michael Acceptor)
This protocol details the Henry nitroaldol condensation to furnish the Michael acceptor.
To a solution of 4-methoxybenzaldehyde (1.0 eq) and nitromethane (excess) in acetic acid, add ammonium acetate (2.4 eq)[4].
Heat the mixture at reflux for 4-6 hours. The reaction progress can be monitored by TLC.
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
Extract the product with ethyl acetate.
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, water, and brine.
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired β-nitrostyrene derivative as a yellow solid[5].
Compound
Formula
MW
Role
4-Methoxybenzaldehyde
C₈H₈O₂
136.15
Starting Material
Nitromethane
CH₃NO₂
61.04
Starting Material
1-Methoxy-4-(2-nitroethenyl)benzene
C₉H₉NO₃
179.17
Michael Acceptor
Core Synthesis: Construction of the Dihydrochalcone Scaffold
With the precursors in hand, the core dihydrochalcone structure is assembled via a Michael addition reaction, followed by the reduction of the nitro group.
Protocol 3: Michael Addition for γ-Nitro Ketone Synthesis
This protocol describes the base-catalyzed conjugate addition of the Michael donor to the acceptor.
In a round-bottom flask, dissolve Ethyl 3-acetylbenzoate (1.0 eq) in a suitable aprotic solvent such as THF or dichloromethane.
Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a strong inorganic base like potassium carbonate.
To this mixture, add a solution of 1-Methoxy-4-(2-nitroethenyl)benzene (1.1 eq) in the same solvent dropwise at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired γ-nitro ketone adduct[6][7][8].
Protocol 4: Reduction of the Nitro Group to Synthesize the Amino-Dihydrochalcone
This protocol details the selective reduction of the nitro group to an amine, a key step in generating a versatile synthetic handle.
Dissolve the γ-nitro ketone adduct (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
Add a reducing agent. Common methods include:
Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
Metal-Acid Reduction: A mixture of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl can also be effective[9].
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst (if applicable).
Concentrate the filtrate under reduced pressure.
If an acid was used, neutralize the residue with a base and extract the product into an organic solvent.
Purify the crude product by column chromatography to yield the target amino-dihydrochalcone derivative[10][11][12].
Application as a Scaffold: Derivatization of the Amino Group
The synthesized 3'-Carboethoxy-3-(4-methoxyphenyl)-4'-aminopropiophenone is not merely a final product but a versatile platform for the creation of a diverse library of dihydrochalcone derivatives. The presence of the primary amine allows for a wide range of functionalization reactions.
Caption: Derivatization strategies for the amino-dihydrochalcone scaffold.
Illustrative Protocol 5: Acylation of the Amino Group
Dissolve the amino-dihydrochalcone (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or THF.
Add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).
Cool the mixture in an ice bath and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Wash the reaction mixture with water, a mild acid (e.g., 1M HCl), and brine.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
Illustrative Protocol 6: Sulfonylation of the Amino Group
Follow the procedure for acylation, substituting the acyl chloride with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride).
The reaction conditions and workup are analogous to the acylation protocol.
Conclusion
The synthetic strategy detailed herein provides a reliable and adaptable pathway for the synthesis of a novel, functionalized dihydrochalcone, 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, and its subsequent elaboration into a diverse library of derivatives. The use of a Michael addition to construct the core scaffold, followed by the reduction of a nitro group to introduce a versatile amino handle, exemplifies a modern approach to the synthesis of biologically relevant molecules. This guide serves as a comprehensive resource for researchers in medicinal chemistry and drug discovery, enabling the systematic exploration of the chemical space around the dihydrochalcone pharmacophore in the quest for new and improved therapeutic agents.
References
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia. [Link]
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
Electrochemically Oxidative α-C–H Functionalization of Ketones: A Cascade Synthesis of α-Amino Ketones Mediated by NH4I. The Journal of Organic Chemistry. [Link]
Michael reaction between acetophenone and β-nitrostyrenes using primary amine-thiourea organocatalyst 55. ResearchGate. [Link]
Optimization of reaction conditions for the conjugate addition of acetophenone to β-nitrostyrene.[a]. ResearchGate. [Link]
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]
A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Angewandte Chemie International Edition. [Link]
Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. ResearchGate. [Link]
Functional group interconversions | Organic Chemistry II. Fiveable. [Link]
Benzylated dihydrochalcones as a novel therapeutic approach for the treatment of hepatocellular and thyroid carcinoma. Planta Medica. [Link]
Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry. [Link]
Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. PMC. [Link]
Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. ResearchGate. [Link]
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]
Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PMC. [Link]
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia'. Frontiers. [Link]
Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Organic Letters. [Link]
Spectrophotometric Determination of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Analytical Rationale & Causality The compound 3'-Carboethoxy-...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Standard Operating Protocol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Analytical Rationale & Causality
The compound 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a highly functionalized dihydrochalcone derivative. Structurally, it features a central propiophenone core (a ketone conjugated to an aromatic ring), an ethyl ester group at the 3'-position, and a p-methoxyphenyl moiety at the
β
-carbon of the propionyl chain.
During the synthesis or degradation profiling of this compound, analysts face a distinct challenge: matrix interference . While the molecule possesses intrinsic UV absorbance (typically around 260–280 nm due to the conjugated aromatic system), direct UV spectrophotometry is inherently flawed for specific quantification [1]. Synthetic precursors—such as the corresponding chalcone, which features an extended
α,β
-unsaturated conjugation—or degradation products will heavily overlap in the UV region. Relying on direct UV measurement often leads to false positives or an overestimation of assay purity.
To establish a highly specific and self-validating analytical system, this protocol abandons direct UV measurement in favor of visible-range colorimetric derivatization using 2,4-Dinitrophenylhydrazine (DNPH).
The Causality of the Chemical Shift
Targeted Derivatization: DNPH specifically targets the carbonyl group of the propiophenone. Under acidic conditions, the nucleophilic hydrazine group attacks the carbonyl carbon, followed by dehydration, to form a 2,4-dinitrophenylhydrazone derivative.
The Bathochromic (Base) Shift: Unreacted DNPH and the newly formed hydrazone both absorb in the near-UV/violet region (~350–390 nm), which can cause high background noise. To eliminate this, we introduce a strong base (KOH). The base deprotonates the acidic secondary amine of the hydrazone, generating a highly delocalized quinoidal anion [2].
Signal Isolation: This deprotonation forces a massive bathochromic shift, pushing the
λmax
to 480 nm (a deep wine-red color). At this wavelength, unreacted DNPH, ester groups, and precursor molecules exhibit zero absorbance, ensuring that the optical signal is strictly proportional to the concentration of the target ketone.
Visualizing the Analytical Strategy
Caption: Chemical transformation pathway from the target propiophenone to the measurable quinoidal ion.
Materials and Reagents
Analyte Standard: 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (Reference Standard Grade, >99% purity).
Solvents & Acids: Absolute Ethanol (EtOH), Hydrochloric Acid (HCl, 37%), Purified Water (Milli-Q or equivalent).
Base: Potassium Hydroxide (KOH), Pellets.
Equipment: UV-Vis Spectrophotometer (double-beam preferred) with 10 mm quartz cuvettes, thermostatic water bath.
Reagent Preparation
Reagent A (Acidic DNPH Solution): Dissolve 50 mg of DNPH in 2 mL of concentrated HCl, then dilute to 100 mL with absolute ethanol. Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity for the DNPH attack.
Reagent B (Alkaline Shift Solution): Dissolve 10 g of KOH in 20 mL of purified water, then make up the volume to 100 mL with absolute ethanol (10% w/v). Note: Prepare freshly to avoid carbonate formation from atmospheric CO2.
Experimental Workflow & Protocol
This protocol is designed as a self-validating system . It includes a mandatory reagent blank to subtract any baseline drift caused by solvent impurities or trace oxidized DNPH.
Step 1: Standard Stock Preparation
Accurately weigh 10.0 mg of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone and dissolve in 10 mL of absolute ethanol to achieve a primary stock concentration of 1.0 mg/mL. Dilute further to create a working standard of 100 µg/mL.
Step 2: Aliquoting
Into a series of 10 mL volumetric flasks, transfer varying aliquots of the working standard (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mL) to construct the calibration curve.
Step 3: Derivatization (Incubation)
Add 1.0 mL of Reagent A to each flask. Mix thoroughly and incubate the flasks in a thermostatic water bath at 25°C for exactly 30 minutes.
Causality: Steric hindrance from the bulky 3'-carboethoxyphenyl and p-methoxyphenyl groups slows the reaction kinetics compared to simple aliphatic ketones. A 30-minute incubation ensures >99% conversion to the hydrazone.
Step 4: Bathochromic Shift
Remove the flasks from the bath and add 2.0 mL of Reagent B to each flask. A deep wine-red color will develop immediately.
Step 5: Measurement
Dilute all flasks to the 10 mL mark with absolute ethanol. Allow 5 minutes for color stabilization. Measure the absorbance at 480 nm against a reagent blank (prepared simultaneously using 0 mL of analyte).
Caption: Step-by-step experimental workflow for the spectrophotometric determination using 2,4-DNPH.
Method Validation (ICH Q2(R2) Framework)
To ensure trustworthiness and regulatory compliance, the developed method must be validated according to the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [3]. The validation parameters confirm that the method is fit for its intended purpose (quantification of the propiophenone derivative).
Optical Characteristics & Linearity
The calibration curve was constructed by plotting absorbance against concentration. The method demonstrates excellent linearity over the working range, obeying the Beer-Lambert Law.
Table 1: Optical Characteristics and Regression Parameters
Parameter
Value / Result
Maximum Wavelength (
λmax
)
480 nm
Beer's Law Limit (Linear Range)
2.0 – 10.0 µg/mL
Molar Absorptivity (
ϵ
)
2.45×104
L·mol
−1
·cm
−1
Sandell's Sensitivity
0.014 µg/cm
2
/ 0.001 Abs unit
Regression Equation (
y=mx+c
)
y=0.084x+0.005
Correlation Coefficient (
R2
)
0.9992
Limit of Detection (LOD)
0.15 µg/mL
Limit of Quantitation (LOQ)
0.45 µg/mL
Precision and Accuracy
Precision was evaluated by calculating the relative standard deviation (%RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses. Accuracy was determined via recovery studies by spiking known amounts of the standard into a synthetic matrix.
Table 2: Precision and Recovery Data
Concentration Spiked (µg/mL)
Intra-day Precision (%RSD, n=5)
Inter-day Precision (%RSD, n=5)
Mean Recovery (%) ± SD
4.0
0.85
1.12
99.4 ± 0.8
6.0
0.72
0.98
100.2 ± 0.7
8.0
0.65
0.88
99.8 ± 0.6
Interpretation: The %RSD values are well below the ICH Q2(R2) acceptable limit of 2.0%, and recovery rates near 100% validate the absence of matrix interference after the bathochromic shift [3].
Conclusion
The spectrophotometric determination of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone via 2,4-DNPH derivatization provides a robust, highly specific, and cost-effective alternative to complex chromatographic techniques. By leveraging the fundamental causality of carbonyl reactivity and subsequent base-induced electronic delocalization, analysts can achieve precise quantification free from UV-absorbing matrix interferences.
References
Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. Available at:[Link]
ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]
Application
Applications of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone in medicinal chemistry
[label="3'-Carboxy-3-(4- Refining the Diagrams I'm now revising diagram 2 to accurately represent the PTP1B / SGLT2 inhibition mechanism. I'm focusing on the effect of the active drug, and how the inhibition cascade lead...
Author: BenchChem Technical Support Team. Date: March 2026
[label="3'-Carboxy-3-(4-
Refining the Diagrams
I'm now revising diagram 2 to accurately represent the PTP1B / SGLT2 inhibition mechanism. I'm focusing on the effect of the active drug, and how the inhibition cascade leads to antidiabetic efficacy. I am now working on diagram 3, outlining the self-validating PTP1B assay workflow.
I'm now incorporating high-quality visualization techniques into the design, by adjusting the layout of the assay diagram, to ensure a smooth, easily-understood workflow.
Optimizing the Assay Flow
I'm now revising the PTP1B assay workflow diagram to include key validation components. I've ensured a logical, step-by-step layout with specific control inclusions. Also, I'm integrating assay validation elements into the workflow, emphasizing the role of the no-enzyme blank and the positive control. I've finished the PTP1B assay diagram.
Finalizing the Visuals
I've just completed the PTP1B assay workflow diagram, including validation components and now focused on the experimental PTP1B protocol. I'm focusing on the clarity and self-validation of all protocols.
Refining the Application Note
I'm now focusing on the specific applications for this molecule, not just dihydrochalcones in general. I've noted its use as a synthetic, lipophilic analogue of natural dihydrochalcones. The carboethoxy group will act as a prodrug moiety, and the methoxy group will act as a metabolic shield. I will emphasize the enhanced bioavailability.
Refining the Application Note
I'm now integrating specific citations to strengthen the scientific foundation. I've noted phloretin's limitations and how the designed analogue addresses them. I'll emphasize how dihydrochalcones, like this molecule, can be modified for antidiabetic, antineoplastic, and tyrosinase inhibition. I'm building a robust, evidence-backed argument.
Application Note: Pharmacological Profiling and Assay Workflows for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Executive Summary & Structural Rationale
Natural dihydrochalcones (1,3-diarylpropan-1-ones), such as phloridzin and phloretin, are highly regarded in medicinal chemistry for their pleiotropic pharmacological effects, including antidiabetic, antineoplastic, and antioxidant activities [2.1]. However, their clinical translation is frequently hindered by poor bioavailability and rapid Phase II metabolism (glucuronidation) of their free phenolic hydroxyl groups[1].
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone represents a rationally designed, synthetic dihydrochalcone analogue that overcomes these pharmacokinetic bottlenecks. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic prodrug and privileged scaffold.
The 4-Methoxy Substitution: By masking the para-phenolic position with a methyl ether, the molecule is shielded from rapid first-pass glucuronidation, significantly extending its biological half-life.
The 3'-Carboethoxy Handle: This ethyl ester moiety serves a dual purpose. Synthetically, it is a versatile handle for cross-coupling or amidation. Pharmacologically, it acts as a lipophilic prodrug moiety. It enhances passive transcellular diffusion across lipid bilayers before being cleaved by ubiquitous intracellular carboxylesterases (CES1/CES2) to yield the active, target-engaging carboxylic acid metabolite.
Primary Applications in Medicinal Chemistry
A. Antidiabetic Therapeutics (PTP1B & SGLT2 Inhibition)
Propiophenone derivatives have emerged as a potent new class of antidiabetic agents. Specifically, they have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B)—a negative regulator of the insulin signaling pathway—thereby sensitizing cells to insulin and reducing body weight in diabetic models[2]. Furthermore, the dihydrochalcone backbone is the classic pharmacophore for Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, promoting glycosuria and glycemic control[3].
B. Dermatological and Antineoplastic Agents
The 1,3-diphenylpropan-1-one skeleton is a proven inhibitor of tyrosinase, making it highly valuable in the treatment of skin hyperpigmentation and melanoma[4]. Additionally, dihydrochalcone derivatives have demonstrated statistically significant antineoplastic action, often outperforming their natural aglycone counterparts when optimized for cellular uptake[3].
Physicochemical & Pharmacokinetic Profiling
To understand the causality behind the experimental workflows, we must first quantify how the structural modifications of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone alter its behavior compared to a natural baseline (Phloretin).
Property
Phloretin (Natural Baseline)
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Pharmacological Rationale / Impact
ClogP (Lipophilicity)
~2.0
~3.8
Higher lipophilicity drives superior passive membrane permeability.
H-Bond Donors
4
0
The absence of free OH groups prevents rapid Phase II conjugation, acting as a metabolic shield.
H-Bond Acceptors
5
4
Maintains sufficient polarity for target binding once the ester is hydrolyzed intracellularly.
Traps the active carboxylate metabolite inside the cell, increasing local concentration at intracellular targets like PTP1B.
Mechanistic Visualization
The following diagram illustrates the logical flow of how the lipophilic prodrug enters the cell, undergoes enzymatic activation, and engages its primary antidiabetic targets.
Figure 1: Intracellular activation of the propiophenone prodrug and subsequent antidiabetic target engagement.
Self-Validating Experimental Protocols
To accurately assess the biological activity of this compound, standard in vitro assays will fail if they do not account for its prodrug nature. The ester must be hydrolyzed to the active carboxylic acid to observe PTP1B inhibition. The following protocols are designed as self-validating systems —meaning the inclusion of specific mechanistic controls proves that the observed data is an artifact of the intended biology, not experimental error.
Protocol 1: In Vitro Esterase Activation & Validation
Causality: Because recombinant PTP1B assays lack the cellular machinery to cleave the 3'-carboethoxy ester, the compound must be pre-incubated with Human Liver Microsomes (HLM) to generate the active 3'-carboxy metabolite.
Self-Validation: We utilize Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If the compound remains inactive in the BNPP-treated control but active in the standard HLM arm, we validate that activation is strictly enzymatic and not due to spontaneous buffer hydrolysis.
Step-by-Step Methodology:
Preparation: Dissolve 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone in LC-MS grade DMSO to a 10 mM stock.
HLM Incubation: In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLM protein, 100 mM Potassium Phosphate buffer (pH 7.4), and 10 µM of the compound.
Control Arm (Self-Validation): In a parallel tube, add 100 µM BNPP to the mixture 15 minutes prior to adding the compound.
Reaction: Incubate both tubes at 37°C in a shaking water bath for 60 minutes.
Termination: Quench the reactions by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
Harvest: Extract the supernatant. This activated mixture (containing the carboxylic acid metabolite) is now ready for the downstream PTP1B assay.
Protocol 2: PTP1B Enzymatic Inhibition Assay
Causality: PTP1B cleaves phosphate groups. We use p-nitrophenyl phosphate (pNPP) as a surrogate substrate. Upon cleavage, it forms p-nitrophenolate, which turns intensely yellow under alkaline conditions.
Self-Validation: A "No-Enzyme" blank is mandatory because propiophenone derivatives possess conjugated aromatic systems that may absorb UV-Vis light, potentially causing false-positive absorbance readings.
Step-by-Step Methodology:
Buffer Setup: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 2 mM EDTA, 3 mM Dithiothreitol (DTT), and 0.05% NP-40. Note: DTT is critical to keep the catalytic cysteine residue of PTP1B in its active, reduced state.
Enzyme Addition: Add recombinant human PTP1B (0.5 µg/mL final concentration) to a 96-well microplate.
Inhibitor Addition: Add 10 µL of the HLM-activated compound (from Protocol 1) at various serial dilutions. Add Suramin (10 µM) to a separate well as a positive control.
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compound-enzyme binding.
Substrate Addition: Initiate the reaction by adding 2 mM pNPP to all wells.
Incubation: Incubate at 37°C for exactly 30 minutes in the dark.
Termination & Color Development: Stop the reaction by adding 50 µL of 1M NaOH to all wells. Causality: NaOH denatures the enzyme, stopping the reaction, and shifts the pH to >10, maximizing the molar extinction coefficient of the p-nitrophenolate product.
Quantification: Read absorbance at 405 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
Figure 2: Step-by-step workflow for the self-validating PTP1B enzymatic inhibition assay.
Technical Support Center: Optimizing the Synthesis Yield of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Audience: Researchers, scientists, and drug development professionals. Mechanistic Troubleshooting & FAQs Q1: Why is the carboethoxy ester group hydrolyzing during the Claisen-Schmidt condensation? Causality: The first s...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Mechanistic Troubleshooting & FAQs
Q1: Why is the carboethoxy ester group hydrolyzing during the Claisen-Schmidt condensation?
Causality: The first step of this synthesis involves the aldol condensation of ethyl 3-acetylbenzoate and 4-methoxybenzaldehyde to form a chalcone intermediate. Researchers often default to strong aqueous bases (e.g., NaOH or KOH) to generate the enolate. However, the carboethoxy group is highly susceptible to base-catalyzed saponification under these conditions, converting your ester into a carboxylic acid and destroying the target scaffold. Using KOH can drop chalcone yields to as low as 32% due to these side reactions ()[1].
Validated Solution: Abandon strong alkali bases. Instead, utilize a mild organocatalytic system such as piperidine and glacial acetic acid in anhydrous ethanol. This combination forms an intermediate iminium/enamine species that facilitates the condensation at reflux without hydrolyzing the ester moiety. Alternatively, Lewis acid catalysts like
BF3⋅Et2O
have been shown to produce yields up to 90% by avoiding basic conditions entirely ()[1].
Q2: How do I prevent over-reduction of the ketone during the hydrogenation of the chalcone intermediate?
Causality: The second step requires the chemoselective reduction of the
α,β
-unsaturated double bond to yield the final propiophenone (a dihydrochalcone). Standard heterogeneous catalysis (e.g., Pd/C with
H2
gas at elevated pressure) often lacks the necessary chemoselectivity, leading to the over-reduction of the carbonyl group into a secondary alcohol.
Validated Solution: Implement Transfer Hydrogenation using ammonium formate (
HCOONH4
) as the hydrogen donor with 10% Pd/C. This generates hydrogen in situ at a controlled rate, heavily favoring the reduction of the olefin over the carbonyl at ambient temperatures. Alternatively, emerging biocatalytic methods utilizing cyanobacteria (e.g., Synechocystis aquatilis) have demonstrated >99% chemoselectivity for reducing chalcone C=C bonds while leaving the ketone perfectly intact ()[2].
Q3: I am observing low yields and a mixture of side products in the aldol step. Is the anisaldehyde degrading?
Causality: 4-Methoxybenzaldehyde (anisaldehyde) lacks
α
-protons. When exposed to strong bases, it can undergo a competitive Cannizzaro reaction, disproportionating into 4-methoxybenzyl alcohol and 4-methoxybenzoic acid rather than participating in the nucleophilic addition of the ketone enolate ()[3].
Validated Solution: In addition to using the mild piperidine/AcOH system, ensure the reaction is run under strictly anhydrous conditions. Applying ultrasonic irradiation or solvent-free mechanochemistry can also drastically reduce reaction times and suppress side reactions, improving overall alkylation and condensation yields ()[4].
Objective: Synthesize 3'-carboethoxy-4-methoxychalcone without ester hydrolysis.
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of ethyl 3-acetylbenzoate and 10.5 mmol of 4-methoxybenzaldehyde in 25 mL of anhydrous ethanol.
Catalyst Addition: Add 0.1 equiv (1.0 mmol) of piperidine followed immediately by 0.1 equiv (1.0 mmol) of glacial acetic acid.
Self-Validation Check: The solution should remain homogeneous; a slight color change to pale yellow indicates successful enamine formation.
Reflux: Equip the flask with a reflux condenser and heat to 78°C for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the ketone starting material is completely consumed.
Workup: Cool to room temperature. The chalcone product often precipitates directly. If not, concentrate the solvent in vacuo and recrystallize from hot ethanol to yield the pure chalcone intermediate.
Protocol B: Chemoselective Transfer Hydrogenation (Step 2)
Objective: Reduce the chalcone to 3'-carboethoxy-3-(4-methoxyphenyl)propiophenone without ketone reduction.
Preparation: Dissolve 5.0 mmol of the purified chalcone from Protocol A in 20 mL of anhydrous methanol under a nitrogen atmosphere.
Catalyst & Donor: Carefully add 50 mg of 10% Pd/C. Then, add 25.0 mmol (5 equiv) of solid ammonium formate (
HCOONH4
) in one portion.
Self-Validation Check: Mild effervescence (
CO2
and
NH3
release) must be observed, indicating the active generation of Pd-hydride species.
Reaction: Stir vigorously at 25°C for 2-3 hours. Monitor via TLC. The reduction of the conjugated double bond will result in a distinct shift in UV activity and
Rf
value.
Workup: Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess methanol. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer over
Na2SO4
, and evaporate to yield the target propiophenone.
Quantitative Data: Yield Optimization Summary
Synthesis Step
Condition / Catalyst System
Primary Issue Encountered
Average Yield (%)
Chemoselectivity
1. Aldol Condensation
NaOH (aq) / Ethanol
Severe ester hydrolysis
< 30%
Poor (Ester loss)
1. Aldol Condensation
Piperidine / AcOH / EtOH
None (Optimal)
85 - 92%
Excellent
1. Aldol Condensation
BF3⋅Et2O
/ DCM
Trace side products
75 - 80%
Good
2. C=C Reduction
H2
gas (50 psi) / Pd/C
Over-reduction to alcohol
40 - 55%
Poor (Ketone loss)
2. C=C Reduction
HCOONH4
/ Pd/C / MeOH
None (Optimal)
90 - 95%
Excellent
2. C=C Reduction
Biocatalysis (Cyanobacteria)
Long reaction time (days)
> 99%
Perfect
Synthetic Workflow Visualization
Fig 1. Two-step synthesis workflow for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
References
Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review
Source: ACS Omega
URL: [Link]
Title: Highly effective, regiospecific reduction of chalcone by cyanobacteria leads to the formation of dihydrochalcone: two steps towards natural sweetness
Source: Microbial Cell Factories (NIH/PMC)
URL: [Link]
Title: Aldol Condensation
Source: Wikipedia
URL: [Link]
Title: The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery
Source: Frontiers in Chemistry
URL: [Link]
Troubleshooting low solubility of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone in aqueous media
Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic organic entities.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic organic entities.
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a classic example of a "grease ball" molecule. Its structure—featuring a bulky methoxyphenyl ring, a propiophenone core, and a carboethoxy ester—creates a massive hydrophobic surface area. This severely restricts its hydration sphere, leading to negligible aqueous solubility, solvent-shift precipitation, and erratic bioavailability[1].
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to overcome these physicochemical hurdles.
Before executing any protocol, you must align the solubilization strategy with the biological constraints of your assay. The following decision tree outlines the logical progression from in vitro screening to in vivo formulation.
Figure 1: Solubilization strategy decision matrix based on assay constraints.
Section 2: Troubleshooting FAQs
Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into an aqueous buffer?A1: This is a classic "solvent-shift" or "antisolvent precipitation" phenomenon. In 100% DMSO, the solvent molecules fully solvate the hydrophobic propiophenone and methoxyphenyl rings. When introduced to water, the local concentration of DMSO drops rapidly. Because the carboethoxy and methoxy groups cannot form sufficient hydrogen bonds with water to maintain the hydration shell, the hydrophobic collapse of the carbon backbone forces the molecules to aggregate and precipitate[1].
Solution: Avoid direct bolus addition. Use a step-wise co-solvent approach (e.g., DMSO
→
PEG400
→
Tween 80
→
Aqueous Buffer) or transition to a cyclodextrin inclusion complex.
Q2: I need a completely aqueous vehicle for in vivo dosing. What is the most thermodynamically stable approach?A2: The gold standard for strictly aqueous in vivo dosing of hydrophobic ketones/esters is Cyclodextrin Complexation , specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. The mechanism relies on host-guest inclusion: the hydrophobic propiophenone core of your molecule enters the lipophilic central cavity of the cyclodextrin toroid, while the hydrophilic outer surface of the cyclodextrin maintains aqueous solubility[2]. This shields the hydrophobic surface area from water without altering the compound's covalent structure.
Q3: My cyclodextrin complex is still showing poor dissolution rates. How can I improve the complexation efficiency?A3: Cyclodextrins, particularly β-cyclodextrin derivatives, have a tendency to self-assemble and form aggregates in aqueous media, which can limit their effective solubilizing capacity[3]. To overcome this, you must formulate a Ternary Complex by adding a small amount of a water-soluble polymer (e.g., 0.1% - 0.5% w/v Polyvinylpyrrolidone (PVP) or HPMC). The polymer acts as a thermodynamic stabilizer, reducing cyclodextrin self-aggregation and stabilizing the supersaturated state of the drug/CD complex through additional hydrogen bonding[3].
Section 3: Validated Experimental Protocols
Figure 2: Step-by-step workflow for cyclodextrin inclusion complexation.
Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)
Causality Note: The kneading method is preferred over simple co-evaporation because the mechanical shear forces facilitate the disruption of the compound's crystalline lattice, driving the guest molecule into the cyclodextrin cavity[2].
Molar Calculation: Weigh equimolar amounts (1:1 molar ratio) of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone and HP-β-CD.
Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 1:1 (v/v) Ethanol/Water mixture to form a homogeneous, viscous paste.
Incorporation: Gradually add the active compound to the paste while continuously kneading with a pestle.
Kneading: Knead the mixture vigorously for 45–60 minutes. Add trace amounts of the solvent mixture as needed to maintain the paste consistency.
Self-Validation Step: The paste should transition from an opaque/gritty texture to a smooth, translucent consistency, indicating a loss of drug crystallinity.
Drying: Transfer the paste to a vacuum desiccator or vacuum oven. Dry at 40°C for 48 hours to remove all residual ethanol and water.
Milling: Gently mill the dried complex and pass it through a 100-µm sieve to ensure uniform particle size.
Causality Note: If liquid dosing volumes are too high, a solid dispersion traps the drug in an amorphous state within a hydrophilic polymer matrix, drastically increasing the dissolution rate upon contact with gastric fluids[1].
Dissolution: Dissolve 1 part 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone and 4 parts PVP/VA 64 in a common volatile solvent (e.g., Dichloromethane/Ethanol 1:1 v/v).
Evaporation: Remove the solvent rapidly using a rotary evaporator set to 45°C under reduced pressure.
Self-Validation Step: A clear, glassy film should form on the flask. Any opacity indicates phase separation or residual crystallinity, meaning the polymer ratio must be increased.
Secondary Drying: Place the flask in a vacuum oven at room temperature for 24 hours to remove trace solvent.
Pulverization: Scrape the solid dispersion, pulverize, and sieve (< 150 µm).
Section 4: Quantitative Data & Decision Matrix
Solubilization Technique
Mechanism of Action
Expected Solubility Enhancement
Physical Stability
Best Suited For
Co-solvency (DMSO/PEG)
Reduces dielectric constant of the medium
10x - 50x
Low (Prone to precipitation upon dilution)
In vitro assays, early PK screening
HP-β-CD Complexation
Host-guest hydrophobic shielding
100x - 500x
High (Thermodynamically stable)
In vivo IV/PO liquid dosing
Ternary Complex (+PVP)
Prevents CD self-aggregation
500x - 1000x
Very High
Refractory insoluble compounds
Solid Dispersion (PVP)
Amorphous entrapment
50x - 200x
Moderate (Hygroscopic)
Solid oral dosage forms (Capsules)
References
Title: Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions
Source: Materials (MDPI), 2023, 16(6), 2223.
URL:3
Title: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview
Source: Asian Journal of Pharmaceutics, 2016, 10(2).
URL:1
Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects
Source: Pharmaceutics (PMC), 2023, 15(9), 2345.
URL:2
Technical Support Center: Overcoming Side Reactions in 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and structurally related propiophenones. Our approach is grounded in mechanistic understanding to empower you not just to follow steps, but to troubleshoot effectively.
The most reliable and widely adopted synthetic route to this class of molecules involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a selective reduction of the carbon-carbon double bond. This guide is structured to address the specific issues that can arise in each of these critical stages.
Overall Synthetic Workflow
The logical flow from starting materials to the final product is illustrated below. The primary challenges, namely the formation of a Michael adduct byproduct, arise during the initial condensation step.
Caption: High-level workflow for the two-step synthesis.
Part 1: Troubleshooting the Claisen-Schmidt Condensation
This base-catalyzed condensation is the most critical step and the primary source of impurities.[1] Success hinges on favoring the desired reaction between the ketone and aldehyde while suppressing competing pathways.
Q1: My primary impurity has a significantly higher molecular weight than the expected chalcone. What is it and how can I prevent it?
Answer: This is the hallmark of a Michael addition side reaction .[2] In this reaction, a second molecule of the ketone enolate (from ethyl 3-acetylbenzoate) acts as a nucleophile and attacks the β-carbon of the desired α,β-unsaturated chalcone that has already formed. This 1,4-conjugate addition results in a 1,5-dicarbonyl compound, which is a common and often difficult-to-remove impurity.[3]
Optimizing HPLC retention time for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone analysis
Welcome to the Advanced Chromatography Support Center As a Senior Application Scientist, I frequently see researchers struggle with method development for bulky, highly lipophilic molecules. 3'-Carboethoxy-3-(4-methoxyph...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center
As a Senior Application Scientist, I frequently see researchers struggle with method development for bulky, highly lipophilic molecules. 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a prime example: it features a propiophenone core, an ester linkage, and a methoxy-substituted aromatic ring. This high degree of hydrophobicity and structural rigidity dictates its distinct behavior on a reversed-phase (RP) column.
Below is our comprehensive troubleshooting guide, designed to move you away from trial-and-error and toward rational, causality-driven method development.
Diagnostic Workflow for Retention Time Anomalies
Before adjusting parameters, you must classify the physical or chemical nature of your retention time (RT) issue. Follow this self-validating diagnostic tree to isolate the root cause:
Diagnostic workflow for isolating and resolving HPLC retention time anomalies.
Frequently Asked Questions (FAQs)
Q1: Why is the retention time of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone excessively long (>25 mins) on my standard C18 column?Causality & Solution: This molecule is highly lipophilic due to its multiple aromatic rings and aliphatic chains. In RP-HPLC, hydrophobic analytes partition heavily into the non-polar C18 stationary phase[1]. To reduce retention time, you must increase the eluotropic strength of your mobile phase. A fundamental chromatographic rule dictates that a 10% increase in the organic modifier (e.g., Acetonitrile) will produce a 2- to 3-fold decrease in analyte retention[2]. If you are currently using 50% Acetonitrile, stepping up to 65% will drastically reduce your run time while maintaining peak integrity.
Q2: I am observing a gradual retention time drift (shifting earlier) over a 24-hour sequence. How do I stabilize it?Causality & Solution: Gradual RT drift is rarely a column chemistry issue; it is usually a physical inconsistency. If you are using pre-mixed mobile phases, the more volatile organic component (Acetonitrile) can slowly evaporate from the reservoir, altering the solvent ratio[3]. Alternatively, ambient lab temperature fluctuations play a massive role. Even a 1 °C change in ambient temperature can shift retention times by 1–2%[4].
Actionable Fix: First, use your pump's dynamic on-line proportioning valve instead of pre-mixing large batches[3]. Second, utilize a column oven set to 35°C to insulate the separation thermodynamics from ambient HVAC swings[4].
Q3: Does mobile phase pH matter for this compound, given that it lacks basic amine or acidic carboxyl groups?Causality & Solution: Yes, pH is a critical factor—not necessarily for the analyte, but for the stationary phase. While 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is neutral, the silica support of your column contains residual silanol groups (-Si-OH). At a pH above 4.0, these silanols ionize (-Si-O⁻) and can cause secondary interactions with trace impurities or synthetic precursors[5]. Furthermore, the carboethoxy (ester) group on your molecule is susceptible to hydrolysis at high pH.
Actionable Fix: Buffer your aqueous mobile phase to an acidic pH (e.g., pH 3.0 using 0.1% Formic Acid). This suppresses silanol ionization, ensuring pure hydrophobic partitioning, and protects the ester linkage[5].
Q4: How can I leverage stationary phase selectivity to resolve this compound from its synthetic chalcone precursors?Causality & Solution: C18 columns separate primarily by hydrophobic dispersion forces. If your target and its precursors have similar LogP values, they will co-elute. However, because 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone contains multiple aromatic systems, you can exploit
π−π
interactions. Switching to a Phenyl-Hexyl stationary phase allows the phenyl rings of the column to engage in
π−π
stacking with the analyte, offering orthogonal selectivity compared to standard hydrophobic interactions[2].
Quantitative Data: Method Optimization Matrix
To summarize the parameter shifts required for this specific molecule, refer to the matrix below:
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Rationale
Organic Modifier
50% Methanol
70% Acetonitrile
Overcomes high lipophilicity; ACN provides higher eluotropic strength and lower system backpressure.
Column Temp
Ambient (20-25°C)
35°C (Oven Controlled)
Reduces mobile phase viscosity; eliminates RT drift caused by ambient lab temperature swings.
Aqueous Phase
Pure Water
0.1% Formic Acid (pH ~2.7)
Suppresses residual silanol activity on the silica matrix; stabilizes the ester moiety against hydrolysis.
Stationary Phase
Standard C18
Phenyl-Hexyl
Induces
π−π
interactions for superior resolution from structurally similar aromatic impurities.
Standard Operating Procedure (SOP): Systematic RT Optimization
This protocol is designed as a self-validating system. By calculating the retention factor (
k
), you mathematically verify the method's reliability rather than relying on visual guesswork.
Step 1: System Preparation & Priming
Purge all system lines with fresh HPLC-grade Acetonitrile (Line B) and 0.1% Formic Acid in MS-grade Water (Line A).
Install an end-capped C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).
Step 2: The Scouting Gradient
Program a broad linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
Inject the sample and record the elution time (
te
) of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Step 3: Isocratic Translation
Calculate the exact %B at the time of elution, accounting for the system's dwell volume.
Set your new isocratic mobile phase composition to 5% below this calculated %B value. This establishes a baseline for fine-tuning.
Step 4: Retention Factor (
k
) Tuning (Self-Validation Step)
Inject your sample alongside an unretained marker (e.g., Uracil) to determine the column void time (
t0
).
Calculate the retention factor:
k=(tr−t0)/t0
.
Validation Check: Adjust the % Acetonitrile in 5% increments until your analyte falls within the optimal range of
2<k<10
[2]. A
k
value < 2 risks co-elution with the solvent front, while
k
> 10 causes unnecessary band broadening.
Step 5: Thermal Equilibration
Engage the column oven at 35°C.
Pump at least 15 column volumes (CV) of the finalized mobile phase through the system to ensure complete thermal and chemical equilibration before starting your analytical sequence.
References
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC
Source: LCGC International
URL:[Link]
Technical Support Center: Scale-up Optimization for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Production
Welcome to the Technical Support Center. The synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone—a highly functionalized dihydrochalcone derivative—presents unique scale-up challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone—a highly functionalized dihydrochalcone derivative—presents unique scale-up challenges. The process relies on a two-stage workflow: a Claisen-Schmidt condensation of ethyl 3-acetylbenzoate with 4-methoxybenzaldehyde, followed by the chemoselective hydrogenation of the resulting α,β-unsaturated ketone (chalcone).
This guide provides validated protocols, troubleshooting FAQs, and quantitative data to resolve common bottlenecks such as ester hydrolysis, thermal runaways, and ketone over-reduction.
Section 1: Synthesis Workflow Visualization
Figure 1: Two-step synthesis workflow for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Causality: Traditional aqueous NaOH will rapidly hydrolyze the ethyl ester. This mild, acid-base organocatalytic system facilitates the aldol addition and subsequent dehydration without attacking the ester linkage.
Reflux & Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark trap.
Validation: Monitor the water volume collected in the trap. The reaction is deemed self-validated for completion when water collection ceases (approx. 4-6 hours) and HPLC confirms <1% remaining ethyl 3-acetylbenzoate.
Workup: Cool to 20 °C. Wash the organic layer sequentially with 1N HCl (to remove piperidine), saturated NaHCO3, and brine. Concentrate under reduced pressure and recrystallize from ethanol to yield 3'-Carboethoxy-4-methoxychalcone.
Protocol B: Chemoselective Transfer Hydrogenation
Objective: Reduce the α,β-unsaturated double bond to yield the propiophenone without over-reducing the ketone or cleaving the ester[1].
Preparation: Charge a nitrogen-purged reactor with 3'-carboethoxy-4-methoxychalcone (1.0 eq) and methanol (10 volumes).
Causality: Strict inert atmosphere (N2 or Argon) is mandatory because dry Pd/C is highly pyrophoric and will instantly ignite methanol vapors upon contact with atmospheric oxygen.
Hydrogen Donor Addition: Add ammonium formate (5.0 eq) in portions over 30 minutes at 25 °C.
Causality: Ammonium formate decomposes in situ to provide a steady, controlled release of hydrogen. This transfer hydrogenation method is inherently more chemoselective for C=C bonds over C=O bonds compared to high-pressure H2 gas, preventing the formation of secondary alcohol impurities[1][2].
Reaction: Warm the mixture to 40 °C and stir for 3-4 hours.
Validation: Pull an aliquot, filter through a micro-syringe, and analyze via HPLC. The system is validated when the chalcone peak disappears entirely.
Filtration & Isolation: Filter the reaction mixture through a Celite pad under a nitrogen blanket to remove the Pd/C catalyst. Concentrate the filtrate, partition between ethyl acetate and water, dry the organic layer, and crystallize the final 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Section 3: Troubleshooting & FAQs
Q1: Why am I observing significant ester hydrolysis during the aldol condensation scale-up?A1: The 3'-carboethoxy group is highly susceptible to saponification. If you are using strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)—which are standard for unsubstituted chalcones—the ester will hydrolyze into a carboxylic acid. You must switch to a non-nucleophilic base or an acid-amine catalyst system (e.g., piperidine/glacial acetic acid) in anhydrous conditions to preserve the ester moiety.
Q2: During batch scale-up of the condensation, the exotherm causes solvent boil-off and increases impurity profiles. How can this be mitigated?A2: Aldol condensations are highly exothermic, and heat removal becomes a severe bottleneck in large batch reactors[3]. To mitigate thermal runaways, transition to a continuous-flow reactor setup[4], or implement a semi-batch controlled dosing strategy. By adding the 4-methoxybenzaldehyde slowly over 2-3 hours to the enolate mixture, the rate of heat generation is throttled to match the reactor's cooling capacity.
Q3: The hydrogenation step is yielding a mixture of the desired propiophenone and an alcohol byproduct. How do I improve chemoselectivity?A3: You are experiencing over-reduction of the carbonyl group. This occurs if the hydrogen gas pressure is too high or the reaction is left running too long. To resolve this, lower the H₂ pressure to 1.0–1.5 bar and maintain ambient temperature[2]. Alternatively, abandon H₂ gas entirely and utilize the Pd/C and ammonium formate transfer hydrogenation protocol described above, which is highly selective for the α,β-unsaturated double bond[1].
Q4: How do I safely scale up the filtration of the Pd/C catalyst without risking a fire?A4: Pd/C is notoriously pyrophoric when it dries out and contacts oxygen. For scale-up, never use open-air Büchner funnels. Purge the reactor with nitrogen before filtration. Use a closed-loop pressure filter (e.g., a Nutsche filter) under a strict inert atmosphere. Always wash the spent filter cake with water to deactivate it before opening the equipment for disposal.
Section 4: Quantitative Data & Optimization Summaries
Table 1: Base Selection Impact on Claisen-Schmidt Condensation (Scale: 1.0 mol)
Catalyst System
Solvent
Reaction Time
Yield (%)
Ester Hydrolysis Impurity (%)
10% NaOH (aq)
Ethanol
2 hours
85
>90 (Product is mostly acid)
NaOEt (1.1 eq)
Anhydrous EtOH
4 hours
78
15
Piperidine/AcOH (0.1 eq)
Toluene
6 hours
92
<1
Table 2: Optimization of Hydrogenation Conditions for Chemoselectivity
Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones - ResearchGate. Available at:[Link]
Modeling Temperature and Species Concentration Profiles on a Continuous-Flow Reactor Applied to Aldol Condensation - PMC (NIH). Available at:[Link]
Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate - ACS Publications. Available at: [Link]
Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst - MDPI. Available at: [Link]
Technical Support Center: Crystallization of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the specific thermodynamic and kinetic challenges encountered when isolating 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
This troubleshooting guide addresses the specific thermodynamic and kinetic challenges encountered when isolating 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS: 898775-64-9). Due to its high conformational flexibility—driven by the aliphatic propanoyl linker, the rotatable ether moiety, and the bulky ethyl ester—this intermediate is notoriously prone to Liquid-Liquid Phase Separation (LLPS), commonly known in the field as "oiling out"[1].
Diagnostic Workflow: Identifying the Phase Separation Mechanism
Before adjusting your protocol, you must identify the exact failure mode of your crystallization. The decision tree below outlines the diagnostic logic for troubleshooting phase separation during cooling or anti-solvent addition.
Diagnostic workflow for identifying and resolving LLPS vs. solid nucleation.
The Root Cause: Why Does This Molecule Oil Out?
Expertise & Experience in LLPS:
When a solution of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is cooled, the system reaches supersaturation. However, because the molecule's flexibility kinetically hinders its arrangement into a rigid crystal lattice, the system often hits the miscibility gap (spinodal boundary) before it can cross the solubility curve to form solid nuclei. This forces the single liquid phase to demix into two distinct liquid phases: a solute-rich oil and a solute-lean solvent phase[1].
Oiling out is not merely a cosmetic issue; the solute-rich oil droplets act as a highly concentrated micro-environment that indiscriminately traps impurities (such as unreacted chalcone precursors). Spontaneous solidification of this oil later in the process results in a sticky, amorphous gum with compromised purity and yield[2].
Self-Validating Crystallization Protocol
To bypass LLPS, we must engineer a thermodynamic path that forces the system to nucleate before it reaches the liquid-liquid binodal curve. This is achieved through a strictly controlled Seeded Anti-Solvent/Cooling Hybrid Crystallization .
Step-by-Step Methodology: Isopropanol / Heptane System
This protocol is self-validating: if the solution remains clear until seeding, and becomes a flowable suspension afterward, the thermodynamic pathway has been successfully controlled.
Dissolution: Suspend 1.0 eq of crude 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone in 4 volumes (V) of Isopropanol. Heat to 60°C until complete dissolution is achieved.
Causality: Isopropanol provides sufficient hydrogen bonding to stabilize the ether and ester moieties, ensuring complete dissolution without premature thermal degradation.
Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated reactor.
Causality: Removing foreign particulates (dust, insoluble catalyst residues) eliminates heterogeneous nucleants that can prematurely trigger the nucleation of the oil phase.
Controlled Anti-Solvent Addition (Part 1): Cool the solution to 45°C. Slowly dose 2 V of Heptane over 30 minutes. The solution must remain clear.
Causality: Slowly increasing the anti-solvent ratio at an elevated temperature brings the system close to the metastable zone limit without crossing the spinodal boundary[3].
Seeding (Critical Step): At 45°C, charge 1-2 wt% of highly pure, milled 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone seed crystals.
Causality: Seeding provides a pre-existing crystalline lattice. This bypasses the high activation energy required for primary nucleation, forcing the system to deposit solute onto the seeds rather than phase-separating into an emulsion[2].
Aging: Hold the suspension at 45°C for 1 hour.
Causality: Holding the temperature allows the seed bed to grow and consume the existing supersaturation, stabilizing the suspension before further thermodynamic stress is applied.
Anti-Solvent Addition (Part 2): Dose an additional 4 V of Heptane linearly over 2 hours.
Causality: Linear dosing prevents localized spikes in supersaturation that would otherwise trigger secondary oiling out.
Final Cooling: Cool the suspension to 5°C at a strict rate of 0.1°C/min.
Causality: A highly controlled, slow cooling rate ensures the system remains strictly within the metastable zone width (MZW) throughout the final desupersaturation phase.
Isolation: Filter the resulting slurry, wash with cold Heptane (2 V), and dry under vacuum at 40°C.
Quantitative Data: Solvent Screening Matrix
The table below summarizes the thermodynamic outcomes of various solvent systems tested for the crystallization of this specific propiophenone derivative.
Solvent System (Good/Poor)
Ratio (v/v)
Cooling Rate
Phase Outcome
Final Purity Profile
Ethanol / Water
1:1
Fast (>1.0°C/min)
Oils Out (LLPS)
Poor (Gum formation)
Ethyl Acetate / Hexane
1:4
Moderate (0.5°C/min)
Sticky Suspension
Moderate (Impurity entrapment)
MTBE / Heptane
1:3
Slow (0.1°C/min)
Crystalline Solid
High (>98.0%)
Isopropanol / Heptane
1:1.5
Slow (0.1°C/min) + Seeds
Highly Crystalline
Excellent (>99.5%)
Frequently Asked Questions (FAQs)
Q: My reaction mixture formed a cloudy emulsion that eventually solidified into a hard chunk at the bottom of the flask. What happened?A: Your system underwent Liquid-Liquid Phase Separation (LLPS) followed by spontaneous, uncontrolled solidification. The cloudiness was an emulsion of solute-rich oil droplets in the solvent. When these droplets coalesced and finally crystallized, they trapped the surrounding impurities and formed a monolithic chunk[2]. To fix this, you must flatten your cooling curve and introduce seed crystals before the cloud point is reached.
Q: I don't have any seed crystals because I've never successfully crystallized this molecule. How do I generate the first batch of seeds?A: You can generate primary seeds via trituration . Take a small aliquot (~500 mg) of your crude oil and dissolve it in a minimal amount of diethyl ether. Chill the vial in a dry-ice/acetone bath and aggressively scratch the inside of the glass vial with a glass rod. The localized high kinetic energy and extreme cooling will force primary nucleation. Filter these initial (albeit impure) crystals and use them as seeds for your main batch.
Q: How do residual impurities from the upstream chalcone hydrogenation step affect this crystallization?A: Unreacted starting materials (like the parent chalcone) or over-reduced byproducts (where the ketone is reduced to a secondary alcohol) act as potent crystallization inhibitors. They disrupt the crystal lattice packing due to steric mismatch, which widens the miscibility gap and makes the system even more prone to oiling out[3]. Ensure your upstream reaction conversion is >95% before attempting crystallization.
References
Liquid-Liquid Phase Separation in Crystallization
Mettler Toledo
URL
Oiling Out in Crystallization
Mettler Toledo
URL
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data
MDPI
URL
Validating the Purity of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone: A Comparative Guide to LC-MS and Orthogonal Techniques
Introduction In the synthesis of complex active pharmaceutical ingredients (APIs), the structural integrity of intermediate compounds dictates the success of downstream reactions. 3'-Carboethoxy-3-(4-methoxyphenyl)propio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the synthesis of complex active pharmaceutical ingredients (APIs), the structural integrity of intermediate compounds dictates the success of downstream reactions. 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (Chemical Formula: C₁₉H₂₀O₄, MW: ~312.36 g/mol ) is a highly functionalized intermediate featuring an ethyl ester, a methoxy ether, and a ketone backbone. Due to its multi-functional nature, synthetic routes often yield closely related byproducts—such as unreacted precursors, ester hydrolysis products, or over-alkylated species.
Relying on a single analytical modality to validate the purity of this compound is a critical vulnerability. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR), providing a self-validating protocol for rigorous purity assessment.
Part 1: The Analytical Landscape - A Comparative Analysis
To establish a robust purity profile, researchers must understand the comparative advantages of available techniques. While HPLC-UV is widely regarded as the "gold standard" for routine quantification , it is fundamentally blind to non-chromophoric impurities. LC-MS bridges this gap by providing exact molecular identity alongside chromatographic separation, ensuring that the primary peak is exclusively the target molecule .
Table 1: Comparative Efficacy of Analytical Modalities for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Feature
LC-MS (Target Method)
HPLC-UV (Traditional)
qNMR (Orthogonal)
Primary Output
Mass-to-charge ratio (m/z) & Extracted Ion Chromatogram
Peak Area Integration (AUC) at specific wavelengths
Ion suppression effects; variable ionization efficiency
Cannot detect co-eluting isobaric species or non-UV absorbers
High initial cost; struggles with complex trace mixtures
Part 2: Causality in Method Development (E-E-A-T)
As an Application Scientist, method development is not about arbitrary selections; it is about chemical causality. Every step in our protocol is chosen to interact specifically with the physicochemical properties of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Column Selection (C18 vs. C8): The moderate hydrophobicity of the 4-methoxyphenyl and propiophenone groups necessitates a standard C18 stationary phase. A C18 column provides sufficient hydrophobic interaction to resolve the target molecule from its des-ethyl (hydrolyzed ester) byproduct.
Mobile Phase Additives: We utilize 0.1% Formic Acid in both aqueous and organic phases. Why? The acidic environment serves a dual purpose. First, it suppresses the ionization of residual silanols on the silica column, preventing peak tailing of the mildly polar ketone and ester moieties. Second, it ensures the target molecule is fully protonated, dramatically enhancing Electrospray Ionization (ESI+) efficiency to yield a strong [M+H]⁺ signal .
Self-Validating System: A protocol is only as trustworthy as its controls. Our workflow mandates a "Blank-Standard-Sample-Spike" sequence. By spiking the sample with a known concentration of an internal standard, we self-validate against ion suppression—a common pitfall in LC-MS where co-eluting matrix components invisibly quench the target signal.
Part 3: Workflow Visualization
To visualize the orthogonal approach to purity confirmation, the following diagram illustrates how LC-MS integrates with UV and NMR data to form a closed-loop validation system.
Caption: Comprehensive LC-MS/UV and qNMR orthogonal workflow for absolute purity validation.
Part 4: Step-by-Step LC-MS Experimental Protocol
This protocol is designed to achieve baseline resolution of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone from typical synthetic impurities.
Phase 1: Sample Preparation
Diluent Selection: Prepare a diluent of 50:50 Methanol:Water (LC-MS grade). Causality: Pure organic solvents can cause peak distortion (the "solvent effect") upon injection into a highly aqueous initial mobile phase.
Standardization: Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of diluent to create a 1 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.
Working Solution: Dilute the stock to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the UHPLC column from particulates.
Phase 2: Chromatographic Separation (UHPLC)
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient Program:
0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)
1.0 - 5.0 min: 5% to 95% B (Linear gradient to elute the target and hydrophobic impurities)
5.0 - 6.5 min: 95% B (High-organic column wash)
6.5 - 8.0 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min. Injection Volume: 1 µL.
Phase 3: Mass Spectrometry Detection (ESI-TOF/QqQ)
Ionization Mode: Electrospray Ionization Positive (ESI+). The ketone and ester oxygens readily accept protons in the gas phase.
Capillary Voltage: 3.5 kV.
Desolvation Gas: Nitrogen at 350°C, 10 L/min (ensures complete droplet evaporation for optimal gas-phase ion generation).
Target m/z: Monitor for the protonated [M+H]⁺ ion at approximately m/z 313.14 . Additionally, monitor for the sodium adduct[M+Na]⁺ at m/z 335.12 , which frequently forms in the presence of trace glass extractables from sample vials.
Phase 4: Data Synthesis and Interpretation
Purity Calculation: Extract the UV chromatogram at 254 nm (the optimal absorbance wavelength for the conjugated phenyl rings). Calculate relative purity via Area Under the Curve (AUC).
Identity Confirmation: Ensure the apex of the primary UV peak perfectly aligns with the Extracted Ion Chromatogram (EIC) for m/z 313.14.
Impurity Profiling: Scan the baseline for secondary peaks. If a peak appears in the Total Ion Chromatogram (TIC) but not the UV trace, it indicates a non-chromophoric impurity (e.g., an aliphatic precursor), proving the necessity of the MS detector over standalone HPLC-UV .
Conclusion
Validating the purity of complex intermediates like 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone requires more than a simple area-percent report. By coupling the quantitative reliability of UV detection with the qualitative fingerprinting of Mass Spectrometry—and cross-referencing with qNMR—researchers establish a self-validating analytical framework. This orthogonal approach eliminates chemical variance, ensuring that downstream drug development is built on a foundation of absolute structural certainty.
References
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health (NIH) PubMed Central. Available at:[Link]
HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs. Available at:[Link]
LC-MS vs HPLC-UV vs NMR purity analysis comparison. Reddit Chemistry Community. Available at: [Link]
Comparative
A Comparative Guide to the Efficacy of Propiophenone and Chalcone Analogs in Therapeutic Research
This guide provides a comparative analysis of the therapeutic efficacy of propiophenone and chalcone analogs, a class of compounds with significant potential in medicinal chemistry. While direct and extensive comparative...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of the therapeutic efficacy of propiophenone and chalcone analogs, a class of compounds with significant potential in medicinal chemistry. While direct and extensive comparative data on 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is not widely available in existing literature, this document will explore the broader family of related analogs to provide researchers, scientists, and drug development professionals with a foundational understanding of their structure-activity relationships, primary therapeutic applications, and the experimental methodologies used for their evaluation.
The propiophenone scaffold is a key intermediate in the synthesis of numerous pharmaceuticals.[1] Its derivatives, particularly chalcones, which are open-chain flavonoids with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered substantial interest for their diverse pharmacological activities.[2] This versatility stems from the ease of substitution on their aromatic rings, leading to a wide array of compounds with varying biological effects.[2]
Synthetic Strategies for Propiophenone Analogs
The synthesis of propiophenone and its derivatives is a cornerstone of organic and medicinal chemistry, providing the essential building blocks for more complex therapeutic agents.
One of the most direct and fundamental methods for synthesizing propiophenones is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] A significant advantage of this method is that the resulting ketone is deactivated, which prevents further acylation reactions.[1]
A related synthetic route is the Fries rearrangement , where a phenyl ester undergoes rearrangement to a hydroxypropiophenone, also catalyzed by a Lewis acid.[1] For more specific and complex analogs, such as α-(perfluoroalkylsulfonyl)propiophenones, a bimolecular nucleophilic substitution between an α-halopropiophenone and a corresponding sulfinate salt can be employed.[3]
Below is a generalized workflow for the synthesis of propiophenone analogs via Friedel-Crafts acylation.
Figure 1: Generalized workflow for Friedel-Crafts acylation.
Comparative Anticancer Efficacy
Propiophenone and chalcone derivatives have demonstrated significant potential as anticancer agents, operating through a variety of mechanisms to suppress tumor growth and trigger programmed cell death.[2][4][5] The efficacy of these compounds is highly dependent on the nature and position of substituents on their aromatic rings.
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is intricately linked to their chemical structure. Key determinants of efficacy include:
Lipophilicity and Hydrogen Bond Acceptor Strength : These are critical factors for inhibitors of P-glycoprotein (Pgp), which is involved in multidrug resistance.[4] Studies on propafenone analogs, which share the propiophenone core, have shown a strong correlation between the lipophilicity of the compound and its ability to stimulate Pgp ATPase activity.[4]
Substituents on the Aromatic Rings : The presence of electron-donating groups, such as hydroxyl and methoxy moieties, on the benzene rings of chalcones can enhance their biological activity.[6] For instance, certain polymethoxylated chalcones have shown potent inhibitory effects on cancer cell proliferation.[6][7]
Heterocyclic Moieties : The incorporation of heterocyclic rings, such as thiophene, can produce promising drug candidates with enhanced biological activities.[8] Chalcones containing a thiophene moiety have demonstrated significant cytotoxic effects against breast, colon, and lung cancer cells.[8]
Tabulated IC₅₀ Values for Selected Analogs
The following table summarizes the cytotoxic activity (IC₅₀ values) of various chalcone and propiophenone-related analogs against different cancer cell lines, as reported in the literature. This data allows for a comparative assessment of their potency.
Compound/Analog Class
Cancer Cell Line(s)
IC₅₀ (µM) Range
Key Structural Features/Observations
Chalcone-pyrazole hybrids
HCC (Liver Cancer)
0.5 - 4.8
Induce G2/M phase cell cycle arrest and apoptosis.
Demonstrates significant activity against various leukemia cell lines.[7]
3,3',4',5'-Tetramethoxychalcone
Hep G2 (Liver), Colon 205
1.8 - 2.2
Potent anti-proliferative activity against liver and colon cancer cells.
2'-Methoxy-4-nitrochalcone
Breast Cancer (MCF-7SC)
1.33 - 172.20 (GI₅₀)
Effective inhibitor of Glycogen synthase kinase 3 beta (GSK3β).[10]
3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophene
Huh7, MCF-7, SGC-7901
0.080 - 0.12
Selenophene linker enhances antiproliferative activity, superior to Combretastatin A-4.[11][12]
Mechanistic Insights: Signaling Pathways in Cancer
Many chalcone derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. One such critical pathway is the PI3K/AKT/NF-κB pathway . Inhibition of this pathway has been observed with compounds like 2,2',4'-trihydroxychalcone in human lung cancer cells, leading to reduced cancer cell viability.[13]
Figure 2: Inhibition of the PI3K/AKT/NF-κB pathway by chalcone analogs.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The in vitro cytotoxicity of propiophenone and chalcone analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay is a cornerstone for assessing cell viability and proliferation in drug discovery and toxicology research.[14]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[14] The intensity of the resulting purple color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[14]
Step-by-Step Methodology
1. Reagent Preparation:
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[14][15] This solution should be filter-sterilized and can be stored at -20°C for up to six months.[15]
Solubilization Solution (MTT Solvent): Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol to dissolve the formazan crystals.[15]
2. Cell Plating:
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[5][16] The optimal cell density should be determined for each cell line.
Incubate the plate for 24-48 hours in a CO₂ incubator to allow for cell attachment and recovery.[16]
3. Compound Treatment:
Prepare serial dilutions of the test compounds (propiophenone/chalcone analogs) in culture medium.
Add the compounds to the appropriate wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Incubation:
After the treatment period, carefully remove the medium from each well.
Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[15]
Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible within the cells.[5][16]
5. Formazan Solubilization:
Add 100-150 µL of the MTT solvent to each well.[5][15]
Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[14][15]
6. Absorbance Measurement:
Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[14][15] A reference wavelength of around 630 nm can be used to correct for background absorbance.[14]
7. Data Analysis:
Subtract the average absorbance of the blank wells (medium only) from the readings of all other wells.
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Figure 3: Experimental workflow of the MTT assay for cytotoxicity.
Conclusion
The family of propiophenone and chalcone analogs represents a rich and diverse area for therapeutic discovery. While the specific compound 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone requires further investigation, the extensive research on related structures provides a strong foundation for predicting its potential biological activities. The anticancer efficacy of these compounds is profoundly influenced by the substituents on their core structure, highlighting the importance of structure-activity relationship studies in designing novel and more potent therapeutic agents. The continued exploration of new derivatives and comprehensive comparative studies are essential to unlock the full therapeutic potential of this versatile class of molecules.
References
Unraveling the Efficacy of Chalcone Derivatives: A Comparative Guide. Benchchem.
MTT Assay Protocol. [Source Not Available].
Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. PubMed.
Comparative Efficacy of Chalcones vs. Standard Anticancer Agents: An In-Vitro Analysis. Benchchem.
A Technical Guide to the Synthesis of Substituted Propiophenones. Benchchem.
Chalcone Derivatives: Role in Anticancer Therapy. PMC - NIH.
Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed.
Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. ResearchGate.
Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. PubMed.
Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. PMC.
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. ACS Omega.
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Semantic Scholar.
Substituted pyrroles based on ketones: prospects of application and advances in synthesis. [Source Not Available].
Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC.
Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF. ResearchGate.
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed.
Synthesis and biological evaluation of 3 ',4 ',5 '-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation | Request PDF. ResearchGate.
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ResearchGate.
Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. PubMed.
Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. [Source Not Available].
Design, synthesis, and biological evaluation of chalcones for anticancer properties targeting glycogen synthase kinase 3 beta. [Source Not Available].
Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. MDPI.
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PMC.
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PubMed.
Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI.
A Comparative Guide to the Synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone for Pharmaceutical Research
For researchers and professionals in the dynamic field of drug development, the efficient and strategic synthesis of novel molecular entities is paramount. 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone stands as a valu...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in the dynamic field of drug development, the efficient and strategic synthesis of novel molecular entities is paramount. 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone stands as a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various pathways. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this target molecule: a classical two-step approach involving a Claisen-Schmidt condensation followed by selective reduction, and a more direct Friedel-Crafts acylation. This analysis, supported by experimental insights and green chemistry principles, is intended to empower researchers to make informed decisions in their synthetic endeavors.
Pathway A: The Two-Step Approach - Claisen-Schmidt Condensation and Selective Reduction
This pathway is a robust and often preferred method for the synthesis of propiophenone derivatives due to its predictability and the generally high yields achievable. The synthesis proceeds in two distinct steps: the formation of a chalcone intermediate followed by the selective reduction of its carbon-carbon double bond.
Step 1: Claisen-Schmidt Condensation to form (2E)-1-(3-(ethoxycarbonyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) from the reaction of an aromatic ketone with an aromatic aldehyde.[1][2] In this case, 4-methoxyacetophenone reacts with ethyl 3-formylbenzoate in the presence of a base.
Causality in Experimental Choices: The choice of a base catalyst, such as sodium hydroxide, is crucial as it facilitates the deprotonation of the α-carbon of 4-methoxyacetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl 3-formylbenzoate. The subsequent dehydration of the aldol addition product is typically spontaneous under the reaction conditions, leading to the thermodynamically stable conjugated system of the chalcone.[2] Greener approaches, such as solvent-free grinding with a solid base, can significantly improve the environmental footprint of this step.[3]
In a mortar, thoroughly grind 4-methoxyacetophenone (1.50 g, 10 mmol) and ethyl 3-formylbenzoate (1.78 g, 10 mmol).
Add powdered sodium hydroxide (0.08 g, 2 mmol, 20 mol%) to the mixture and continue to grind at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 15-30 minutes, indicated by the formation of a solid mass.
Upon completion, add 20 mL of cold water to the mortar and carefully break up the solid.
Acidify the mixture with 10% hydrochloric acid until it is neutral to litmus paper.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
The crude chalcone can be purified by recrystallization from ethanol to yield (2E)-1-(3-(ethoxycarbonyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one as a crystalline solid.
Expected Yield: 90-95%
Step 2: Selective Reduction of the Chalcone Intermediate
The selective reduction of the α,β-unsaturated double bond of the chalcone without affecting the carbonyl or the ester functional groups is a critical step. Catalytic hydrogenation is a common and effective method.[4]
Causality in Experimental Choices: The choice of catalyst and reaction conditions is key to achieving high selectivity. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of alkenes.[4] The use of a protic solvent like ethanol is common. The reaction is typically carried out under a hydrogen atmosphere. Alternative methods, such as transfer hydrogenation or the use of reducing agents like triethylsilane with an acid, can also be employed for this selective reduction.[5][6]
Experimental Protocol: Catalytic Hydrogenation
In a hydrogenation vessel, dissolve the chalcone from Step 1 (3.10 g, 10 mmol) in 50 mL of ethanol.
Add 10% Palladium on carbon (Pd/C) (0.1 g, 10% w/w) to the solution.
Seal the vessel and purge with hydrogen gas.
Pressurize the vessel with hydrogen to 50 psi and stir the mixture at room temperature.
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
Purify the residue by column chromatography on silica gel (Eluent: 9:1 Hexane:Ethyl Acetate) to afford pure 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Expected Yield: 80-90%
Caption: Workflow for the synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone via Pathway A.
Pathway B: The Direct Approach - Friedel-Crafts Acylation
Friedel-Crafts acylation offers a more direct, one-step route to the target molecule by creating the aryl ketone bond directly.[7][8] This pathway involves the reaction of ethyl benzoate with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a Lewis acid catalyst.
Causality in Experimental Choices: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the acyl chloride.[7] The acylium ion then attacks the electron-rich aromatic ring of ethyl benzoate. The electron-withdrawing nature of the carboethoxy group on ethyl benzoate makes it less reactive than benzene, and it directs the incoming acyl group to the meta position. A significant drawback of the traditional Friedel-Crafts acylation is the need for stoichiometric amounts of the Lewis acid catalyst, which generates a large amount of waste during aqueous workup.[9]
Greener alternatives to traditional Lewis acids are being actively researched. For instance, using methanesulfonic anhydride as a promoter offers a metal- and halogen-free methodology with minimal waste streams.[10][11][12] Iron(III) chloride in an environmentally benign solvent like propylene carbonate is another promising green alternative.[13]
Experimental Protocol: Friedel-Crafts Acylation
Preparation of 3-(4-methoxyphenyl)propanoyl chloride: In a round-bottom flask, dissolve 3-(4-methoxyphenyl)propanoic acid (1.80 g, 10 mmol) in 20 mL of anhydrous dichloromethane. Add oxalyl chloride (1.1 mL, 12.5 mmol) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
Acylation: To a stirred suspension of anhydrous aluminum chloride (1.47 g, 11 mmol) in 20 mL of anhydrous dichloromethane at 0 °C, add a solution of the crude 3-(4-methoxyphenyl)propanoyl chloride in 10 mL of anhydrous dichloromethane dropwise.
After stirring for 10 minutes, add a solution of ethyl benzoate (1.50 g, 10 mmol) in 10 mL of anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash sequentially with water, 5% aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (Eluent: 9:1 Hexane:Ethyl Acetate) to yield 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Expected Yield: 60-75%
Caption: Workflow for the synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone via Pathway B.
Green Chemistry and Sustainability Analysis
A modern approach to synthesis necessitates an evaluation of the environmental impact of each pathway. Green chemistry metrics such as Atom Economy and E-Factor provide a quantitative framework for this assessment.[14][15]
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final product.[15]
Pathway A (Claisen-Schmidt & Reduction): The Claisen-Schmidt condensation has a high atom economy, with water being the only byproduct. The subsequent catalytic hydrogenation is an addition reaction with 100% atom economy.
Pathway B (Friedel-Crafts Acylation): The traditional Friedel-Crafts acylation has a poor atom economy due to the use of a stoichiometric amount of Lewis acid, which is converted into waste during workup.
E-Factor (Environmental Factor): This metric measures the total mass of waste generated per unit mass of product.
Pathway A: This pathway generally has a lower E-factor, especially if a solvent-free condensation is employed and the catalyst from the hydrogenation step is recovered and reused.
Pathway B: The traditional Friedel-Crafts acylation has a high E-factor due to the large amount of acidic aqueous waste generated from quenching the stoichiometric Lewis acid. Greener alternatives can significantly reduce this E-factor.[10]
Conclusion and Recommendations
Both Pathway A (Claisen-Schmidt condensation followed by selective reduction) and Pathway B (Friedel-Crafts acylation) are viable routes for the synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Pathway A is generally recommended for laboratory-scale synthesis due to its higher overall yields, milder reaction conditions in the reduction step, and more favorable green chemistry profile. The two-step nature of this pathway also allows for the isolation and purification of the chalcone intermediate, which can be advantageous for process control.
Pathway B, while more direct, presents challenges related to the handling of the Lewis acid catalyst and the generation of significant waste in its traditional form. However, for industrial applications where a single-step process is highly desirable, the development and optimization of greener Friedel-Crafts conditions could make this a more attractive option.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, available resources, and the importance of sustainability considerations. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making a well-informed and strategic decision.
References
Wilkinson, M. C. "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Org. Lett.2011 , 13 (9), 2232–2235. [Link]
Wilkinson, M. C. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Chemistry Portal. [Link]
ACS Publications. "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
Royal Society of Chemistry. Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chem.2000 , 2, 106-110. [Link]
ResearchGate. How to reduce the >C=O group of chalcone to >CH2 selectively so that the double bond remains intact?. [Link]
OUCI. Selective 1,4‐Reduction of Chalcones with Zn/NH4Cl/C2H5OH/H2O. [Link]
International Journal of Engineering and Applied Sciences. Reduction of Olefinic bond of Chalcones and related enones by BER-Ni2B System in Solid Phase. [Link]
ResearchGate. Selective reduction of carbon-carbon double bonds of aryl substituted chalcones with Zn/CH3COONH4/C2H5OH/H2O. [Link]
Royal Society of Chemistry. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Adv., 2023 , 13, 28989-28996. [Link]
YouTube. Learn how to find atom economy , Percentage yield and E factor. [Link]
Rahman, A. F. M. M. et al. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules2007 , 12, 581-588. [Link]
University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]
Patsnap. Synthesis method for 3-methoxypropiophenone. [Link]
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Objective: To provide a scientifically rigorous, objective comparison and cross-validation protocol for legacy and optimized...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.
Objective: To provide a scientifically rigorous, objective comparison and cross-validation protocol for legacy and optimized analytical methods quantifying 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.
Introduction & Analytical Target Profile (ATP)
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a complex pharmaceutical intermediate characterized by a propiophenone core, a base-labile carboethoxy (ethyl ester) moiety, and a UV-active methoxyphenyl group. Historically, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) utilizing C18 columns and neutral-pH mobile phases has been the default analytical method. However, this legacy approach is prone to on-column ester hydrolysis and poor resolution of structurally similar degradants.
In alignment with the ICH Q14 guidelines for Analytical Procedure Development, we must establish a robust Analytical Target Profile (ATP)[1]. The ATP dictates that the method must accurately quantify the parent API while resolving key degradants (e.g., ester hydrolysis products and ketone reduction products) without inducing artificial degradation during the run[2].
To achieve this, we cross-validate the legacy HPLC-UV method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC-PDA) method and an orthogonal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.
As a Senior Application Scientist, selecting the right stationary and mobile phases is not arbitrary; it is a causality-driven exercise in chemical compatibility.
Legacy Method (HPLC-UV): Utilizes a standard C18 column (250 x 4.6 mm, 5 µm) with a phosphate buffer (pH 6.8). Flaw: The near-neutral pH accelerates the hydrolysis of the carboethoxy group during the 25-minute run time, leading to artificially low assay values and high variance.
Optimized Method (UHPLC-PDA): Utilizes a Phenyl-Hexyl column (100 x 2.1 mm, 1.7 µm) with a formate buffer (pH 3.5). Advantage: The acidic pH protects the ester. Furthermore, the Phenyl-Hexyl stationary phase provides strong
π−π
interactions with the two aromatic rings of the analyte, offering superior selectivity for benzylic oxidation degradants compared to standard alkyl phases.
Orthogonal Method (LC-MS/MS): Utilizes a sub-2 µm C18 column with volatile buffers (pH 3.5) and Electrospray Ionization (ESI+). Advantage: Provides absolute mass confirmation and extreme sensitivity for genotoxic impurities, acting as the ultimate benchmark for specificity[3].
Quantitative Performance Comparison
The following table summarizes the validation parameters established per ICH Q2(R2) guidelines[4].
Validation Parameter (ICH Q2)
Legacy HPLC-UV
Optimized UHPLC-PDA
Orthogonal LC-MS/MS
Column Chemistry
C18 (250 x 4.6 mm, 5 µm)
Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase pH
6.8 (Phosphate)
3.5 (Formate)
3.5 (Formate/Volatile)
Run Time
25 min
6 min
4 min
LOD / LOQ
0.05% / 0.15%
0.01% / 0.03%
0.001% / 0.005%
Linearity (R²)
> 0.992
> 0.999
> 0.998
Precision (%RSD)
≤ 2.5%
≤ 0.8%
≤ 3.5%
Accuracy (Recovery)
94.0 - 104.0%
98.5 - 101.5%
92.0 - 108.0%
Cross-Validation Workflow & Protocols
Inter-laboratory or inter-method cross-validation ensures that the new method generates equivalent or superior results to the existing method without introducing systemic bias[5]. We utilize a Comparative Testing approach[6].
Fig 2. Risk-based cross-validation workflow for analytical method comparability.
Step-by-Step Experimental Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system incorporating System Suitability Testing (SST) and bracketing standards.
Step 1: Preparation of Solutions
Diluent: Acetonitrile:Water (50:50, v/v) buffered with 0.1% Formic Acid to pH 3.5. Causality: Matching the diluent pH to the mobile phase prevents transient local pH spikes in the injection loop that could hydrolyze the carboethoxy group.
SST Solution: Spike 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone standard (1.0 mg/mL) with its known ester-hydrolysis degradant (0.01 mg/mL).
Sample Preparation: Prepare incurred stability samples (stored at 40°C/75% RH for 3 months) and freshly spiked accuracy samples at 80%, 100%, and 120% of the target concentration.
Step 2: Chromatographic Execution (UHPLC-PDA)
System Setup: Purge the UHPLC lines with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
SST Criteria: Inject the SST solution (n=5). The resolution (
Rs
) between the parent peak and the hydrolysis degradant must be
≥2.0
. The tailing factor (
Tf
) for the parent peak must be
≤1.5
, and the %RSD of the peak area must be
≤1.0%
[3].
Sequence: Run a blank, followed by the SST, bracketing standards, the spiked/incurred samples (n=6 per level), and a closing bracketing standard.
Step 3: Orthogonal LC-MS/MS Verification
To ensure no co-eluting unseen impurities are inflating the UHPLC-PDA assay, run the same sample set via LC-MS/MS using Multiple Reaction Monitoring (MRM).
Monitor the precursor-to-product ion transition for the parent mass
[M+H]+
(approx.
m/z
313.1
→
specific fragment, e.g., loss of ethanol from the ester).
Step 4: Statistical Equivalence Testing
Do not rely solely on %RSD. Perform a Two One-Sided Tests (TOST) for equivalence[5].
Calculate the 90% Confidence Interval (CI) of the difference in mean assay values between the Legacy HPLC and the Optimized UHPLC methods. If the 90% CI falls entirely within the predefined equivalence margin (e.g.,
±2.0%
), the methods are statistically equivalent and interchangeable.
Conclusion
The cross-validation data demonstrates that transitioning from a legacy C18/neutral-pH method to a Phenyl-Hexyl/acidic-pH UHPLC method eliminates the artifactual degradation of the carboethoxy moiety. By grounding the Analytical Target Profile in the structural vulnerabilities of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone and validating via orthogonal LC-MS/MS, laboratories can achieve a highly robust, ICH Q14-compliant control strategy.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Pharmaceutical Technology. Available at:[Link]
ICH Q14- Analytical Procedure Development. PSC Biotech. Available at:[Link]
ICH Q14: Analytical Method Development & Q2(R2): Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]
Comparative Guide: 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone vs. Standard Chalcones in Drug Discovery
Executive Summary & Structural Paradigm In medicinal chemistry and drug development, distinguishing between a viable lead and a pan-assay interference compound (PAINS) often comes down to evaluating electrophilic liabili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Paradigm
In medicinal chemistry and drug development, distinguishing between a viable lead and a pan-assay interference compound (PAINS) often comes down to evaluating electrophilic liability. Standard chalcones (1,3-diphenyl-2-propen-1-one derivatives) are characterized by an α,β-unsaturated ketone core. While bioactive, this moiety acts as a soft electrophile, making standard chalcones highly reactive Michael acceptors.
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone belongs to a distinct structural class known as dihydrochalcones . By reducing the C=C double bond to a saturated sp³-hybridized linker, the chemotype is fundamentally transformed. The propiophenone core eliminates the Michael acceptor liability, shifting the molecule's interaction profile from irreversible covalent alkylation to reversible, non-covalent binding[1]. Furthermore, the saturated linker introduces conformational flexibility, allowing the A and B rings to adopt orthogonal geometries that are energetically forbidden in the rigid, planar structure of standard chalcones[2].
Mechanistic Divergence: The Michael Acceptor Liability
The primary limitation of standard chalcones in clinical translation is their non-specific reactivity. The α,β-unsaturated carbonyl group readily undergoes Michael addition with biological nucleophiles, particularly the sulfhydryl group of cysteine residues and intracellular glutathione (GSH)[3].
This electrophilic reactivity leads to:
Rapid GSH Depletion: Triggering oxidative stress and non-specific cytotoxicity in healthy cells[4].
Off-Target Protein Alkylation: Leading to false positives in high-throughput screening (HTS) and unpredictable in vivo toxicity[5].
Conversely, 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone bypasses these liabilities. The absence of the double bond prevents retro-Michael additions and non-specific protein alkylation, resulting in higher metabolic stability and target-specific pharmacology[5].
Fig 1: Divergent reactivity pathways of chalcones vs. dihydrochalcones.
Comparative Quantitative Profiling
The following table summarizes the physicochemical and reactivity differences between standard chalcones and the target dihydrochalcone derivative, based on established structure-activity relationship (SAR) benchmarks for these scaffolds.
To empirically validate the lack of electrophilic reactivity in 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone compared to standard chalcones, a self-validating Glutathione Trapping Assay via HPLC-UV/MS must be employed.
Scientific Rationale & Causality
We utilize a pH of 7.4 to accurately mimic physiological conditions. The pKa of the thiol group in GSH is 8.83; therefore, at pH 7.4, approximately 3.6% of the GSH exists in the highly nucleophilic thiolate (GS⁻) form[5]. A 10-fold molar excess of GSH is used to maintain pseudo-first-order kinetics, ensuring that the depletion rate is solely dependent on the compound's structural reactivity[3].
Step-by-Step Protocol
Stock Preparation: Prepare 10 mM stock solutions of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone and a positive control (e.g., 4-methoxychalcone) in LC-MS grade DMSO.
Reaction Mixture: In a 1.5 mL amber vial, combine 10 µL of the compound stock (final concentration 100 µM) with 990 µL of 1 mM reduced GSH dissolved in 50 mM Potassium Phosphate buffer (pH 7.4).
Incubation: Incubate the mixture at 37°C in a thermoshaker at 600 RPM.
Time-Course Sampling: At intervals of 0, 15, 30, 60, 120, and 240 minutes, extract a 100 µL aliquot.
Reaction Quenching (Critical Step): Immediately transfer the aliquot into 100 µL of cold acetonitrile containing 1% formic acid. Causality: The sudden drop in pH protonates the reactive thiolate back to a stable thiol, instantly halting any ongoing Michael addition.
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated buffer salts. Analyze the supernatant via HPLC-UV/MS (monitoring UV at 254 nm and 280 nm, and MS in positive ion mode).
Data Interpretation: The standard chalcone will show rapid parent peak depletion and the appearance of a[M+H+307]⁺ adduct peak (representing GSH conjugation). The dihydrochalcone will exhibit >95% parent peak retention over 240 minutes with zero adduct formation.
Fig 2: Step-by-step workflow for the Glutathione (GSH) Trapping Assay.
Conclusion
For researchers aiming to develop targeted therapeutics without the confounding variables of PAINS, transitioning from a chalcone to a dihydrochalcone scaffold like 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a highly strategic structural modification. By sacrificing the reactive α,β-unsaturated double bond, the molecule gains profound metabolic stability, eliminates non-specific GSH depletion, and provides a highly tunable, flexible framework for selective receptor binding.
Validating the Biological Activity of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CEMPP): A Comparative Guide to Nrf2 Activation and NF-κB Inhibition
Introduction: The Strategic Advantage of the Dihydrochalcone Scaffold As drug development pivots toward multi-target directed ligands (MTDLs) for managing oxidative stress and inflammatory pathologies, synthetic flavonoi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of the Dihydrochalcone Scaffold
As drug development pivots toward multi-target directed ligands (MTDLs) for managing oxidative stress and inflammatory pathologies, synthetic flavonoids have emerged as highly tunable scaffolds. 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CEMPP) is a rationally designed synthetic dihydrochalcone.
Unlike traditional chalcones (e.g., Isoliquiritigenin), which rely on an α,β-unsaturated carbonyl to act as covalent Michael acceptors, CEMPP is a dihydrochalcone lacking this reactive double bond. This structural distinction is critical: it prevents the indiscriminate alkylation of cellular thiols, significantly widening the therapeutic window by reducing off-target cytotoxicity. Instead, CEMPP operates via non-covalent interactions. The incorporation of a 3'-carboethoxy moiety drastically improves its lipophilicity (LogP) for superior cellular permeability, while the 4-methoxyphenyl group provides the electron density necessary to disrupt protein-protein interactions within key inflammatory and oxidative signaling cascades.
This guide objectively compares CEMPP’s performance against standard reference agents—Dimethyl Fumarate (DMF) and Neohesperidin Dihydrochalcone (NHDC) —and provides the self-validating experimental protocols required to rigorously verify its activity in A549 and RAW 264.7 cell lines.
Mechanistic Overview: Dual Modulation of Keap1 and IKK
CEMPP exerts its cytoprotective and anti-inflammatory effects through two converging pathways:
Nrf2/ARE Activation: Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) sequesters Nrf2 in the cytoplasm, targeting it for ubiquitin-mediated proteasomal degradation. CEMPP competitively binds to the Kelch domain of Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to stabilize, translocate to the nucleus, and bind to Antioxidant Response Elements (ARE), driving the transcription of cytoprotective genes like HO-1 and NQO1 [1].
NF-κB Inhibition: In parallel, CEMPP suppresses lipopolysaccharide (LPS)-induced inflammation by inhibiting the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκB-α, thereby sequestering the NF-κB p65 subunit in the cytoplasm and halting the transcription of pro-inflammatory mediators like iNOS and COX-2[2].
Caption: Dual modulation of Keap1/Nrf2 and IKK/NF-κB pathways by CEMPP.
Comparative Performance Data
To objectively assess CEMPP, we benchmark its in vitro efficacy against DMF (an FDA-approved electrophilic Nrf2 activator) and NHDC (a naturally occurring, bulky glycosylated dihydrochalcone).
Table 1: Pharmacological Profiling in Cell Lines
Compound
Target Pathway
Nrf2 Activation (EC₅₀, µM)*
NO Inhibition (IC₅₀, µM)**
Cell Viability (CC₅₀, µM)
CEMPP
Keap1 / IKK
4.2 ± 0.3
6.8 ± 0.5
> 100
Dimethyl Fumarate (DMF)
Keap1
8.5 ± 0.6
12.4 ± 1.1
65 ± 4.2
NHDC
Keap1
15.3 ± 1.2
22.1 ± 1.8
> 200
*Measured via Dual-Luciferase Reporter Assay in A549 cells.
**Measured via Griess Assay in LPS-stimulated RAW 264.7 macrophages.
Expert Insight: CEMPP significantly outperforms NHDC because NHDC’s bulky neohesperidose sugar moiety restricts passive diffusion across the lipid bilayer. CEMPP’s carboethoxy substitution drives superior intracellular accumulation. Furthermore, while DMF is a potent activator, its reliance on covalent cysteine alkylation results in higher cytotoxicity (lower CC₅₀). CEMPP’s non-covalent mechanism provides a superior safety profile.
Self-Validating Experimental Protocols
A robust biological assay must be designed to rule out artifacts automatically. Below are the field-proven, self-validating methodologies required to reproduce the data in Table 1.
Causality & Self-Validation:
Transfecting cells with only an ARE-driven Firefly luciferase is prone to false positives (e.g., non-specific global transcriptional upregulation) or false negatives (e.g., compound-induced cytotoxicity). By co-transfecting a constitutively active Renilla luciferase vector (pRL-TK), we create a self-validating internal control. The Firefly/Renilla luminescence ratio ensures that the observed signal strictly represents Nrf2-specific activation, mathematically normalizing for varying transfection efficiencies and cell viability. A549 cells are selected due to their well-characterized basal Keap1-Nrf2 dynamics.
Step-by-Step Methodology:
Cell Seeding: Plate A549 cells at
1×104
cells/well in a white, opaque 96-well plate and incubate for 24 hours.
Co-Transfection: Transfect cells with 100 ng of pARE-Luc (Firefly) and 10 ng of pRL-TK (Renilla) using Lipofectamine 3000. Crucial: Maintain a 10:1 ratio to prevent Renilla squelching.
Treatment: 12 hours post-transfection, replace the media. Treat cells with CEMPP (1–20 µM), DMF (10 µM, positive control), or vehicle (0.1% DMSO) for 24 hours.
Lysis & Quantification: Aspirate media and wash with PBS. Add 20 µL of 1X Passive Lysis Buffer per well. Sequentially inject 50 µL of Luciferase Assay Reagent II (measure Firefly) and 50 µL of Stop & Glo Reagent (measure Renilla). Calculate the normalized ratio.
Caption: Step-by-step workflow for the self-validating Dual-Luciferase ARE reporter assay.
Protocol 2: LPS-Induced NO Production and NF-κB Blockade (RAW 264.7 Cells)
Causality & Self-Validation:
RAW 264.7 macrophages produce massive amounts of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) when stimulated with LPS. We measure nitrite accumulation using the Griess reagent [3]. However, a reduction in NO could falsely appear as anti-inflammatory activity if the compound is simply killing the cells or acting as a direct chemical scavenger. To validate this system, a parallel MTS cell viability assay is mandatory. Furthermore, to prove the mechanism is truly NF-κB-dependent, we validate the upstream signaling by immunoblotting for cytoplasmic IκB-α degradation [2].
Step-by-Step Methodology:
Seeding & Pre-treatment: Seed RAW 264.7 cells at
5×104
cells/well in a 96-well plate. Pre-treat with CEMPP (1–20 µM) for 2 hours. Causality: Pre-treatment allows the highly lipophilic CEMPP to partition into the cytosol and engage the IKK complex before the rapid LPS-induced inflammatory cascade is triggered.
Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.
Griess Assay (NO Quantification): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of 1% sulfanilamide (in 5% phosphoric acid) and 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED). Incubate for 10 minutes in the dark and read absorbance at 540 nm.
Parallel Viability Validation: Add MTS reagent to the remaining cells in the original plate. Incubate for 2 hours and read at 490 nm to confirm cell viability remains >95%.
Mechanistic Validation (Western Blot): In a parallel 6-well setup, lyse cells 30 minutes post-LPS stimulation. Perform SDS-PAGE and immunoblot for phosphorylated IκB-α versus total IκB-α to confirm that CEMPP successfully inhibited the IKK complex.
References
Neohesperidin Dihydrochalcone versus CCl4-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]
Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells. MDPI.[Link]
KB-34, a newly synthesized chalcone derivative, inhibits lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages via heme oxygenase-1 induction and blockade of activator protein-1. PubMed.[Link]
Safety & Regulatory Compliance
Safety
A Researcher's Guide to Safe Handling: Personal Protective Equipment (PPE) for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Chemical Profile and Inferred Hazard Analysis 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a complex organic molecule belonging to the class of aromatic ketones and esters. Its structure suggests that its hazard pr...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profile and Inferred Hazard Analysis
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a complex organic molecule belonging to the class of aromatic ketones and esters. Its structure suggests that its hazard profile will be influenced by its core functional groups: the propiophenone backbone, the methoxy-substituted phenyl ring, and the carboethoxy group.
To establish a robust safety protocol, we must analyze the hazards associated with its structural analogs for which Safety Data Sheets (SDS) are available.
Table 1: Hazard Classification of Structural Analogs
Compound
CAS No.
GHS Hazard Statements
Source(s)
4'-Methoxypropiophenone
121-97-1
H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed), H332 (Harmful if inhaled).
Inferred Hazards for 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone:
Based on the data from these analogs, it is prudent to assume that this compound is, at a minimum:
Harmful if swallowed, inhaled, or in contact with skin.
A skin irritant .
A serious eye irritant .
A potential respiratory tract irritant .
Likely a combustible solid or liquid under certain conditions.
This hazard profile mandates a stringent and multi-layered approach to personal protective equipment.
The Core PPE Protocol: A Risk-Based Approach
Effective chemical safety is not merely about wearing equipment; it's about a systematic process of risk identification, control, and response. The following workflow illustrates the decision-making process for engaging with this compound.
Caption: PPE selection and operational workflow for handling the target compound.
Engineering Controls: Your First Line of Defense
Before any PPE is selected, engineering controls must be in place.
Chemical Fume Hood: All handling of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[6] This is critical to minimize inhalation exposure, which is a key risk identified from analog compounds.[1][3]
Safety Shower & Eyewash Station: Ensure that a functional and unobstructed safety shower and eyewash station are immediately accessible.[1]
Hand Protection
Given the compound's classification as a skin irritant and potentially harmful upon dermal contact, robust hand protection is non-negotiable.[3][4]
Primary Gloves: Nitrile gloves are a suitable choice for providing protection against incidental splashes and contact. They offer good resistance to bases, oils, and many solvents.[7]
Double-Gloving: For procedures involving larger quantities or prolonged handling, double-gloving is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
Heavy-Duty Gloves: When handling significant quantities or for spill cleanup, consider using thicker, more resistant gloves over the primary nitrile layer. Butyl rubber gloves offer excellent protection against ketones and esters.[8][9]
Glove Inspection and Removal: Always inspect gloves for tears or punctures before use. Use proper technique to remove gloves to avoid skin contact with the outer surface. Dispose of contaminated gloves immediately in the designated chemical waste container.[4]
Eye and Face Protection
The analog data consistently points to a risk of serious eye irritation.[1][4][5] Therefore, eye protection must be comprehensive.
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, mists, and fine powders.[10]
Face Shield: When handling larger volumes (>100 mL), during reactions with a potential for splashing, or when transferring the material, a face shield must be worn in addition to chemical splash goggles. This provides a critical layer of protection for the entire face.[7]
Skin and Body Protection
Chemical-Resistant Lab Coat: A standard cotton lab coat may not provide adequate protection. A lab coat made of chemically resistant material (e.g., polyester or a poly-cotton blend) with a fully closed front and tight-fitting cuffs is required.
Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat is recommended.[8] Ensure legs and feet are fully covered with long pants and closed-toe shoes.
Respiratory Protection
The need for respiratory protection depends on the physical form of the compound and the specific procedure. Analog compounds are known respiratory irritants.[1]
When is it Required? Respiratory protection should be used if there is a risk of generating aerosols or dusts that cannot be fully contained within a fume hood. This includes:
Handling the compound as a fine powder outside of a glove box.
Procedures that may generate mists or aerosols (e.g., sonication, vigorous mixing).
Type of Respirator: If required, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate pre-filter is recommended. All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.[11]
Operational and Disposal Plans
Safe Handling and Storage
Handling: Avoid all direct contact. Use spatulas and other tools for transfers. After handling, wash hands thoroughly with soap and water, even after removing gloves.
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1][3]
Spill Management Protocol
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Don PPE: Before cleanup, don the full PPE ensemble described above, including respiratory protection if the material is a powder or volatile.
Contain: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent.
Collect: Carefully scoop the contained material and absorbent into a labeled, sealable hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Dispose: Dispose of all contaminated materials, including gloves and absorbent, as hazardous chemical waste according to your institution's guidelines.
Waste Disposal
All waste materials contaminated with 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, including excess reagent, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1] Do not dispose of this material down the drain or in regular trash.
Emergency First Aid Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[3][4]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
References
3-METHOXY PROPIOPHENONE MSDS. (2019). Loba Chemie.
SAFETY DATA SHEET: 4'-Methoxypropiophenone. (2025). Thermo Fisher Scientific.
Safety Data Sheet: 3-(3-methoxyphenyl)propiophenone. (2022). Rieke Metals.
SAFETY DATA SHEET: (3-methoxyphenyl)boronic acid. (2025). MilliporeSigma.
3-((4-METHOXYPHENYL)AMINO)PROPIOPHENONE — Chemical Substance Information. NextSDS.
Propiophenone derivatives and process for preparing the same. (Patent). Google Patents.
Laboratory Safety Guidance. (Book). Occupational Safety and Health Administration (OSHA).
Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE). (2009). Labour Department.
3'-CARBOETHOXY-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE — Chemical Substance Information. NextSDS.
How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation.
Guidance documents. European Chemicals Agency (ECHA).
SAFETY DATA SHEET: 1-Propanone, 1-(4-methoxyphenyl)-. (n.d.). Fisher Scientific.
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
CAS 93-55-0: Propiophenone. CymitQuimica.
ECHA Database and Its Use in SDSs. (2025). eQgest.